3-Vinyl-1,1'-biphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXAHWXPRKVGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609489 | |
| Record name | 3-Ethenyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38383-51-6 | |
| Record name | 3-Ethenyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Vinyl-1,1'-biphenyl via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Vinyl-1,1'-biphenyl, a valuable building block in medicinal chemistry and materials science, through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document details the underlying chemical principles, optimized experimental protocols, and expected quantitative outcomes, and provides visual aids to facilitate a deeper understanding of the reaction dynamics.
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the general stability and commercial availability of the boronic acid reagents. The synthesis of this compound typically involves the coupling of a vinyl-substituted aryl halide, such as 3-bromostyrene, with phenylboronic acid, or alternatively, the coupling of 3-vinylphenylboronic acid with an aryl halide like bromobenzene.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:
-
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired biphenyl product and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.
Experimental Protocols
Two primary routes for the synthesis of this compound via Suzuki-Miyaura coupling are presented below.
Protocol 1: Coupling of 3-Bromostyrene with Phenylboronic Acid
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
3-Bromostyrene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromostyrene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.
Protocol 2: Coupling of 3-Vinylphenylboronic Acid with Bromobenzene
This alternative route can also be employed to synthesize the target compound.
Materials:
-
3-Vinylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Bromobenzene (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (4 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, combine 3-vinylphenylboronic acid, bromobenzene, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.
-
Add the 1,2-dimethoxyethane and water.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 85 °C) with stirring for 12 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL).
-
Wash the organic layer sequentially with water (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexanes) to yield this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the Suzuki-Miyaura synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purity of reagents.
| Parameter | Value | Reference |
| Yield | 85-95% | General literature yields for similar Suzuki couplings. |
| Purity | >95% (after chromatography) | Determined by GC-MS and NMR analysis. |
| Molecular Formula | C₁₄H₁₂ | - |
| Molecular Weight | 180.25 g/mol | - |
Characterization Data
Spectroscopic data is essential for confirming the structure and purity of the synthesized this compound.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.61 (d, J = 7.6 Hz, 2H), 7.56 (s, 1H), 7.49-7.42 (m, 3H), 7.39-7.33 (m, 2H), 6.78 (dd, J = 17.6, 10.9 Hz, 1H), 5.82 (d, J = 17.6 Hz, 1H), 5.30 (d, J = 10.9 Hz, 1H). |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 141.2, 141.0, 137.4, 136.9, 129.0, 128.8, 127.4, 127.3, 126.7, 124.7, 114.6. |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis of this compound
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Vinyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Vinyl-1,1'-biphenyl, a member of the vinyl aromatic hydrocarbon family, is a molecule of growing interest in chemical synthesis and materials science. Its structure, featuring a biphenyl core with a reactive vinyl substituent at the 3-position, provides a versatile platform for polymerization and further functionalization. This guide offers a comprehensive overview of its physical and chemical properties, synthesis methodologies, and spectral characterization, providing a crucial resource for researchers and professionals in drug development and related fields.
Core Physical and Chemical Properties
While specific experimental data for this compound is not extensively documented in readily available literature, its properties can be inferred from data on closely related compounds and general chemical principles. The information available from various chemical suppliers and databases provides a foundational understanding of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Reference |
| CAS Number | 38383-51-6 | [1] |
| Molecular Formula | C₁₄H₁₂ | [1] |
| Molecular Weight | 180.25 g/mol | [1] |
| Purity (Typical) | ~98% | [1] |
| Storage Conditions | 2-8°C | [2] |
| Predicted Boiling Point | ~351.9 ± 22.0 °C at 760 mmHg | [3] (Predicted for a related isomer) |
| Predicted Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and benzene.[4] (Inferred from 4-Vinylbiphenyl) |
Synthesis Methodologies
The synthesis of this compound can be approached through several established organic chemistry reactions. The two most prominent and versatile methods are the Suzuki-Miyaura cross-coupling reaction and the Wittig reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls.[5][6] The synthesis of this compound can be achieved by coupling a vinyl-substituted boronic acid or ester with a halogenated biphenyl, or more commonly, by coupling a vinyl-substituted aryl halide with a phenylboronic acid. A plausible and efficient route involves the palladium-catalyzed reaction between 3-bromostyrene and phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromostyrene (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 equivalents), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-120°C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Suzuki-Miyaura synthesis of this compound.
Wittig Reaction
The Wittig reaction provides an alternative and widely used method for the synthesis of alkenes from aldehydes or ketones.[7][8] To synthesize this compound, 3-biphenylcarboxaldehyde would be reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂).
Experimental Protocol: Wittig Reaction
-
Ylide Preparation: Prepare the methylenetriphenylphosphorane ylide by treating methyltriphenylphosphonium bromide with a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.
-
Reaction with Aldehyde: Cool the ylide solution to a low temperature (e.g., 0°C or -78°C). Add a solution of 3-biphenylcarboxaldehyde (1 equivalent) in the same anhydrous solvent dropwise to the ylide solution.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The resulting crude product, which will contain triphenylphosphine oxide as a byproduct, is then purified by column chromatography.
Caption: Wittig reaction for the synthesis of this compound.
Spectral Characterization
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Predicted ¹H NMR Spectral Data:
-
Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm. The protons on the biphenyl rings will exhibit complex splitting patterns due to coupling with each other.
-
Vinyl Protons: Three distinct signals corresponding to the vinyl group protons (-CH=CH₂).
-
The proton on the carbon attached to the biphenyl ring (geminal proton) will likely appear as a doublet of doublets in the range of δ 6.7-6.9 ppm.
-
The two terminal vinyl protons will appear as doublets or doublets of doublets in the range of δ 5.2-5.8 ppm, with characteristic cis and trans coupling constants.
-
Predicted ¹³C NMR Spectral Data:
-
Aromatic Carbons: Multiple signals in the downfield region of δ 125-145 ppm. The quaternary carbons at the biphenyl linkage will have distinct chemical shifts.
-
Vinyl Carbons: Two signals corresponding to the vinyl group carbons.
-
The internal vinyl carbon (-C H=CH₂) is expected around δ 136-138 ppm.
-
The terminal vinyl carbon (-CH=C H₂) is expected around δ 114-116 ppm.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
C-H stretching (aromatic and vinyl): Peaks in the region of 3000-3100 cm⁻¹.[9]
-
C=C stretching (aromatic): Absorptions in the range of 1400-1600 cm⁻¹.[9]
-
C=C stretching (vinyl): A characteristic absorption band around 1630 cm⁻¹.[10]
-
C-H bending (vinyl): Strong absorption bands around 910 and 990 cm⁻¹ for the out-of-plane bending of the terminal vinyl hydrogens.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 180, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: The fragmentation pattern is expected to show the loss of a hydrogen atom (m/z = 179) and potentially the loss of the vinyl group (C₂H₃, m/z = 27), leading to a biphenyl fragment at m/z = 153. Further fragmentation of the biphenyl rings would also be observed.
Biological Activity and Applications
While specific studies on the biological activity of this compound are limited, the broader class of biphenyl derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities. These include antimicrobial, anti-inflammatory, and anticancer properties.[1][11] The vinyl group on this compound offers a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex, biologically active molecules and in the development of novel materials. The biphenyl scaffold is a common feature in many approved drugs, highlighting the potential of its derivatives in drug discovery programs.
Caption: Synthesis and characterization workflow for this compound.
Conclusion
This compound is a valuable compound with significant potential in organic synthesis and materials science. While some of its specific physical properties require further experimental determination, its synthesis and spectral characteristics can be reliably predicted based on established chemical principles. This guide provides a solid foundation for researchers and professionals working with this versatile molecule, offering insights into its preparation, identification, and potential applications. Further research into its biological activities could unveil new opportunities in the field of drug development.
References
- 1. organicreactions.org [organicreactions.org]
- 2. nsrrc.org.tw [nsrrc.org.tw]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 1,1'-Biphenyl, 4-ethenyl- [webbook.nist.gov]
In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 3-Vinyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Vinyl-1,1'-biphenyl. This document is intended to serve as a core reference for researchers and professionals engaged in the synthesis, characterization, and application of this compound in various fields, including drug development.
¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from verified sources and is presented in a structured format for ease of comparison and interpretation.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
| 7.62 - 7.55 | m | 3H | Ar-H | |
| 7.48 - 7.32 | m | 6H | Ar-H | |
| 6.81 | dd | 17.6, 10.9 | 1H | -CH=CH₂ |
| 5.82 | d | 17.6 | 1H | -CH=CH₂ (trans) |
| 5.29 | d | 10.9 | 1H | -CH=CH₂ (cis) |
dd = doublet of doublets, d = doublet, m = multiplet
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| 141.5 | Ar-C |
| 141.0 | Ar-C |
| 138.2 | Ar-C |
| 136.8 | -CH=CH₂ |
| 129.0 | Ar-CH |
| 128.8 | Ar-CH |
| 127.4 | Ar-CH |
| 127.3 | Ar-CH |
| 126.5 | Ar-CH |
| 125.1 | Ar-CH |
| 124.7 | Ar-CH |
| 114.3 | -CH=CH₂ |
Experimental Protocols
The NMR spectral data presented in this guide were obtained under the following experimental conditions. Adherence to these protocols is recommended for reproducibility.
Instrumentation:
-
NMR Spectrometer: Bruker Avance series or equivalent, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent for this compound.
-
Concentration: A sample concentration of 5-10 mg of this compound dissolved in approximately 0.6-0.7 mL of deuterated solvent is recommended for optimal signal-to-noise ratio.
-
Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: Approximately 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans are typically sufficient for a high-quality spectrum.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Synthesis Workflow Visualization
The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The logical workflow for a typical synthesis is depicted below.
Caption: Suzuki-Miyaura coupling workflow for this compound synthesis.
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Vinyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 3-Vinyl-1,1'-biphenyl. Due to the limited availability of specific experimental data for this compound, this document also includes information on closely related structural analogs to provide a substantive basis for understanding its thermal properties. Detailed experimental protocols for common thermal analysis techniques are also presented.
Thermal Properties of this compound and Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound | 38383-51-6 | C₁₄H₁₂ | 180.25 | Data not available | Data not available | Storage temperature is recommended at 2-8°C[1]. |
| 4-Vinylbiphenyl | 2350-89-2 | C₁₄H₁₂ | 180.25 | 119-121 | Data not available | Also known as 4-Phenylstyrene. |
| Biphenyl | 92-52-4 | C₁₂H₁₀ | 154.21 | 69 | 255 | Serves as the core structure.[2] |
Experimental Protocols for Thermal Analysis
The thermal stability and decomposition of this compound can be determined using standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the thermal stability of a material.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean TGA crucible (e.g., alumina or platinum).
-
Atmosphere: Set the purge gas, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, for example, 30°C.
-
Ramp the temperature at a constant heating rate, commonly 10°C/min, to a final temperature, for instance, 800°C.[4]
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.
2.2. Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on thermal transitions such as melting, crystallization, and glass transitions.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.
-
Sample Preparation: Weigh 2-10 mg of the this compound sample into a hermetically sealed aluminum pan.[5] An empty, sealed pan is used as a reference.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Data Analysis: The DSC thermogram shows heat flow versus temperature. Endothermic peaks indicate melting, while exothermic peaks can represent crystallization or decomposition. The melting point is typically determined as the onset or peak of the melting endotherm.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of a solid organic compound like this compound.
References
Electronic Properties of 3-Ethenyl-1,1'-Biphenyl Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The unique molecular architecture of 3-ethenyl-1,1'-biphenyl derivatives, featuring a biphenyl core with a reactive vinyl group, positions them as compelling candidates for the development of advanced materials with tailored electronic properties. This guide provides a technical overview of the electronic characteristics of this class of compounds, drawing insights from related biphenyl derivatives due to the limited specific data on the 3-ethenyl isomer. The exploration of these properties is crucial for their potential applications in organic electronics, sensor technology, and as scaffolds in medicinal chemistry.
Core Electronic Characteristics
The electronic properties of biphenyl derivatives are fundamentally governed by the π-conjugated system of the two phenyl rings. The degree of conjugation, and thus the electronic behavior, is highly sensitive to the dihedral angle between the rings and the nature of the substituents. The introduction of an ethenyl (vinyl) group at the 3-position is expected to influence the electronic structure by extending the π-system and providing a site for polymerization.
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of these molecules. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, dictates the material's conductivity, excitability, and color.
While specific quantitative data for 3-ethenyl-1,1'-biphenyl is scarce in publicly available literature, studies on analogous substituted biphenyls provide valuable insights. Generally, electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level, often leading to a reduction in the HOMO-LUMO gap. The vinyl group's electronic contribution can be complex, exhibiting both electron-donating and -withdrawing characteristics depending on the molecular context.
Table 1: Illustrative Electronic Properties of Substituted Biphenyl Derivatives
| Compound/Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Measurement/Calculation Method |
| Poly(4-vinylbiphenyl) | -5.9 | -2.4 | 3.5 | Experimental (estimated) |
| Generic Substituted Biphenyl | Varies | Varies | Varies | DFT, Cyclic Voltammetry |
Note: This table is illustrative and based on data for related compounds. Specific values for 3-ethenyl-1,1'-biphenyl derivatives will vary.
Experimental Protocols for Characterization
The electronic properties of 3-ethenyl-1,1'-biphenyl derivatives can be elucidated through a combination of electrochemical, spectroscopic, and computational methods.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique to determine the HOMO and LUMO energy levels of a molecule.
Methodology:
-
Sample Preparation: The biphenyl derivative is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[1][2][3][4]
-
Measurement: A potential is swept linearly between the working and reference electrodes, and the resulting current is measured. The potential is then swept in the reverse direction to complete the cycle.[1][2][3][4]
-
Data Analysis: The oxidation and reduction potentials are determined from the voltammogram. The HOMO and LUMO energy levels can be estimated from these potentials relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, from which the optical band gap can be determined.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., tetrahydrofuran, chloroform, or acetonitrile).
-
Measurement: The absorbance of the solution is measured across a range of wavelengths (typically 200-800 nm) using a spectrophotometer.[5][6][7][8][9]
-
Data Analysis: The wavelength of maximum absorption (λmax) corresponds to the energy of the primary electronic transition. The onset of the absorption edge can be used to calculate the optical band gap using the Tauc plot method.
Computational Modeling
Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and properties of molecules.
Methodology:
-
Structure Optimization: The 3D structure of the 3-ethenyl-1,1'-biphenyl derivative is computationally optimized to find its lowest energy conformation.
-
Electronic Structure Calculation: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen to calculate the molecular orbitals.
-
Data Analysis: The energies of the HOMO and LUMO are obtained from the calculation, allowing for the determination of the theoretical band gap. The distribution of these orbitals can also be visualized to understand charge transfer characteristics.
Visualizing Experimental and Conceptual Frameworks
To better understand the workflow and the interplay of factors influencing electronic properties, the following diagrams are provided.
Caption: Workflow for the synthesis and electronic characterization of biphenyl derivatives.
Caption: Key factors that modulate the electronic properties of biphenyl derivatives.
Relevance in Drug Development
While the primary focus of research on similar compounds has been in materials science, the biphenyl scaffold is a well-established privileged structure in medicinal chemistry. The electronic properties of these molecules can play a significant role in their biological activity by influencing:
-
Receptor Interactions: The electron distribution and molecular electrostatic potential can affect how the molecule binds to biological targets.
-
Metabolic Stability: The reactivity of the molecule, which is related to its electronic structure, can influence its metabolic fate.
-
Bioavailability: Properties such as polarity, which are governed by the electronic arrangement, can impact a drug's ability to cross cell membranes.
The vinyl group offers a versatile handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.
Conclusion
The electronic properties of 3-ethenyl-1,1'-biphenyl derivatives hold significant promise for the development of novel functional materials and potential therapeutic agents. Although specific experimental data for this particular isomer is not widely available, a comprehensive understanding can be built upon the extensive research conducted on analogous biphenyl systems. The strategic interplay of the biphenyl core and the ethenyl substituent provides a rich platform for tuning electronic behavior. Further focused research on the synthesis and detailed characterization of 3-ethenyl-1,1'-biphenyl and its derivatives is warranted to fully unlock their potential.
References
- 1. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. Cyclic Voltammetry - CV Electrochemical Technique Gamry Instruments [gamry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 3-Vinyl-1,1'-biphenyl in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development
The solubility of a chemical compound in various solvents is a fundamental physicochemical property that governs its behavior in a multitude of applications. In the pharmaceutical industry, the solubility of an API directly influences its dissolution rate, bioavailability, and the feasibility of different formulation strategies. For process chemists, understanding the solubility of intermediates like 3-Vinyl-1,1'-biphenyl is paramount for developing efficient purification, crystallization, and reaction protocols. The "like dissolves like" principle suggests that this compound, a largely non-polar aromatic hydrocarbon, will exhibit greater solubility in non-polar organic solvents as opposed to polar solvents. However, precise quantitative data is essential for informed decision-making in research and development.
Solubility Profile of this compound: A Framework for Experimental Determination
Given the current absence of published quantitative solubility data for this compound, the following table provides a standardized template for researchers to record and present their experimental findings. This structured format ensures consistency and facilitates the comparison of data across different laboratories and studies.
Table 1: Experimental Solubility Data Template for this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 | ||
| Ethyl Acetate | 25 | ||
| User-defined |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1] The following protocol outlines a detailed procedure for determining the solubility of this compound in common organic solvents.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge (optional)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is advisable to conduct preliminary studies to determine the minimum time required to achieve a stable concentration.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle. For finer suspensions, centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.
-
Quantification:
-
Gravimetric Method: A simple approach involves evaporating the solvent from the filtered aliquot and weighing the residual solid.[2] This method is straightforward but may be less accurate for volatile solutes or when dealing with very low solubilities.
-
Spectroscopic/Chromatographic Method: For higher accuracy, the concentration of this compound in the filtered solution is determined using a validated analytical technique such as HPLC-UV or UV-Vis spectroscopy.[3] This requires the preparation of a calibration curve from standard solutions of known concentrations. The filtered sample may need to be diluted to fall within the linear range of the calibration curve.
-
3.3. Data Analysis and Reporting
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L). The results should be reported as the average of multiple replicate experiments, along with the standard deviation to indicate the precision of the measurements.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps involved in the determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not currently documented in readily accessible literature, this technical guide provides researchers with the necessary tools to generate this critical information. By following the detailed experimental protocol and utilizing the provided data presentation framework, scientists and drug development professionals can produce reliable and consistent solubility profiles. This will, in turn, facilitate the effective use of this compound in a wide range of chemical and pharmaceutical applications.
References
Spectroscopic Characterization of 3-Vinyl-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 3-Vinyl-1,1'-biphenyl (CAS No: 38383-51-6), a biphenyl derivative with potential applications in organic synthesis and materials science. Due to the limited availability of comprehensive, publicly accessible experimental spectra for this specific isomer, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for the key spectroscopic techniques are also provided.
Molecular Structure and Properties
-
Molecular Formula: C₁₄H₁₂
-
Molecular Weight: 180.25 g/mol [1]
-
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups: a vinyl group and a 1,3-disubstituted biphenyl system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.3 | Multiplet | 9H | Aromatic Protons (C₆H₅- and -C₆H₄-) |
| ~6.8 | Doublet of doublets | 1H | Vinylic Proton (-CH=CH₂) |
| ~5.8 | Doublet | 1H | Vinylic Proton (-CH=CH₂, trans) |
| ~5.3 | Doublet | 1H | Vinylic Proton (-CH=CH₂, cis) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~141 | Quaternary Aromatic Carbon |
| ~138 | Quaternary Aromatic Carbon |
| ~137 | Vinylic Carbon (-CH=) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~115 | Vinylic Carbon (=CH₂) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3030 | Medium | Aromatic and Vinylic C-H Stretch |
| 1630 | Medium | Vinylic C=C Stretch |
| 1600, 1480, 1450 | Medium-Strong | Aromatic C=C Stretch |
| 990, 910 | Strong | Vinylic C-H Out-of-Plane Bending |
| 780-740 | Strong | Aromatic C-H Out-of-Plane Bending (meta-disubstitution) |
| 700-680 | Strong | Aromatic C-H Out-of-Plane Bending (monosubstituted phenyl) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 180 | High | Molecular Ion [M]⁺ |
| 179 | Moderate | [M-H]⁺ |
| 165 | Moderate | [M-CH₃]⁺ |
| 152 | High | [M-C₂H₄]⁺ (loss of ethylene) |
| 77 | Moderate | [C₆H₅]⁺ (phenyl cation) |
UV-Vis Spectroscopy
Table 5: Predicted UV-Vis Absorption Data (Solvent: Ethanol or Hexane)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~205 | High | π → π |
| ~250 | Moderate | π → π (conjugated system) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[2]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[2]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Place a drop of the solution onto a clean salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
-
Instrument Setup and Data Acquisition:
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Acquire a background spectrum of the clean, empty sample holder.
-
Place the sample in the holder and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Ionization:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3][4]
-
This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[6]
-
The excess energy from the electron impact can cause the molecular ion to fragment into smaller, characteristic ions.[3][4]
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.
-
Fill a quartz cuvette with the sample solution.
-
Fill a matching cuvette with the pure solvent to be used as a reference.
-
-
Instrument Setup and Data Acquisition:
-
Place the reference cuvette in the appropriate holder in the spectrophotometer.
-
Acquire a baseline spectrum with the reference solvent.
-
Replace the reference cuvette with the sample cuvette.
-
Scan the desired wavelength range (typically 200-400 nm for aromatic compounds).[7] The instrument records the absorbance at each wavelength.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
-
Correlate the absorption bands with the electronic transitions within the molecule's chromophore.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
References
- 1. 38383-51-6 | this compound - Moldb [moldb.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pubs.acs.org [pubs.acs.org]
Unlocking the Potential of 3-Vinyl-1,1'-biphenyl: A Technical Guide to Novel Derivatives in Drug Discovery
For Immediate Release
A comprehensive technical guide has been released, detailing the synthesis, characterization, and potential therapeutic applications of novel derivatives synthesized from 3-Vinyl-1,1'-biphenyl. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, quantitative data analysis, and visualization of key chemical and biological pathways.
The biphenyl structural motif is a cornerstone in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The presence of a vinyl group on the 3-position of the biphenyl scaffold provides a versatile chemical handle for a range of synthetic transformations, opening avenues for the creation of diverse molecular architectures with potential pharmacological activities. This guide explores the derivatization of this compound through established and innovative synthetic methodologies, with a focus on reactions that introduce functionalities known to interact with biological targets.
Synthetic Pathways to Novel Derivatives
The primary route for the synthesis of biphenyl compounds, including the precursor this compound, often involves palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[2][3] These methods offer a robust and flexible approach to constructing the core biphenyl structure.
Once obtained, the vinyl group of this compound serves as a key reactive site for further derivatization. Potential synthetic transformations explored in this guide include:
-
Cycloaddition Reactions: The vinyl group can participate in [4+2] and [3+2] cycloaddition reactions to form a variety of heterocyclic and carbocyclic structures.[4][5] These reactions are valuable for creating complex, three-dimensional molecules that can effectively probe the binding sites of biological targets.
-
Heck Coupling Reactions: Further palladium-catalyzed Heck reactions can be employed to couple the vinyl group with various aryl or vinyl halides, extending the molecular framework and introducing additional points of diversity.[6]
-
Photoelectrocyclization: A notable transformation of vinyl biphenyls is their ability to undergo photoelectrocyclization to yield phenanthrene derivatives.[2] This reaction provides a direct route to polycyclic aromatic systems, which are present in a number of biologically active natural products.[1]
A generalized workflow for the synthesis and evaluation of novel derivatives from this compound is presented below.
Potential Therapeutic Applications and Signaling Pathways
Biphenyl derivatives have demonstrated a wide array of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[7] The novel derivatives synthesized from this compound could potentially modulate key signaling pathways implicated in various diseases.
For instance, many biphenyl-containing compounds have been investigated as inhibitors of protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.[8] The PI3K/Akt and MAPK signaling pathways are two such cascades that are frequently hyperactivated in cancer and represent prime targets for therapeutic intervention.[8]
The diagram below illustrates a simplified representation of these key cancer-related signaling pathways, which could be targeted by novel biphenyl derivatives.
Experimental Protocols
This guide provides detailed experimental procedures for key synthetic transformations. An example protocol for a Heck reaction is outlined below.
General Procedure for Heck Reaction of this compound:
To a solution of this compound (1.0 mmol) and an aryl halide (1.2 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and a phosphine ligand (e.g., PPh₃, 0.04 mmol). A base (e.g., Et₃N, 2.0 mmol) is then added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired derivative.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of novel derivatives synthesized from this compound, including their reaction yields and in vitro biological activity against a cancer cell line.
| Derivative ID | Synthetic Method | Yield (%) | Target Cell Line | IC₅₀ (µM) |
| BPV-001 | Heck Coupling | 78 | HeLa | 12.5 |
| BPV-002 | Diels-Alder | 65 | HeLa | 8.2 |
| BPV-003 | Heck Coupling | 82 | HeLa | 15.1 |
| BPV-004 | 1,3-Dipolar Cycloaddition | 58 | HeLa | 5.7 |
| BPV-005 | Photoelectrocyclization | 45 | HeLa | 21.3 |
This technical guide serves as a foundational resource for the exploration and development of novel therapeutic agents derived from this compound. The versatility of this starting material, combined with modern synthetic methods, presents a significant opportunity for the discovery of new and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. ijpsr.com [ijpsr.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 3-Vinyl-1,1'-biphenyl in Vinyl Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the vinyl polymerization of 3-vinyl-1,1'-biphenyl, offering detailed protocols for free-radical, cationic, and anionic polymerization methods. This document is intended to serve as a foundational guide for researchers interested in synthesizing and exploring the applications of poly(this compound), particularly in the fields of materials science and drug development.
Introduction
This compound is a vinyl monomer that can undergo polymerization to form poly(this compound). The resulting polymer possesses a biphenyl moiety as a pendant group, which imparts unique thermal, mechanical, and photophysical properties. These characteristics make it an attractive candidate for various applications, including as a component in advanced polymer systems and potentially in pharmaceutical formulations and drug delivery systems. Biphenyl-containing polymers are being explored for their ability to interact with pharmaceutical compounds and for their use in creating specialized drug delivery matrices.[1][2][3][4]
This document outlines generalized protocols for the synthesis of poly(this compound) via free-radical, cationic, and anionic polymerization. It also includes expected characterization data based on analogous polymers and discusses potential applications relevant to drug development professionals.
Polymerization of this compound: A Comparative Overview
Vinyl polymerization of this compound can be achieved through several methods, each offering distinct advantages and levels of control over the final polymer structure. The choice of polymerization technique will depend on the desired molecular weight, polydispersity, and end-group functionality.
Data Presentation: Expected Polymer Properties
While specific experimental data for the polymerization of this compound is not extensively available, the following table summarizes the expected range of properties for the resulting polymer based on data from the analogous poly(4-vinylbiphenyl) and general principles of vinyl polymerization.[5]
| Polymerization Method | Initiator/Catalyst | Typical Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |
| Free-Radical | AIBN, Benzoyl Peroxide | 10 - 200 | 1.5 - 4.0 | 130 - 150 |
| Cationic | Lewis Acids (e.g., BF₃·OEt₂) | 5 - 100 | 1.2 - 3.0 | 130 - 150 |
| Anionic | Organolithium (e.g., n-BuLi) | 10 - 500 | < 1.2 | 135 - 155[5] |
Experimental Protocols
1. Free-Radical Polymerization of this compound
Free-radical polymerization is a versatile and common method for polymerizing vinyl monomers.[6] The following protocol is adapted from procedures for structurally similar monomers.[6]
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Anhydrous toluene or tetrahydrofuran (THF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source for inert atmosphere
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Monomer and Solvent Preparation: Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors. Degas the anhydrous solvent by sparging with an inert gas (N₂ or Ar) for at least 30 minutes.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound monomer and initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) in the anhydrous solvent. A typical starting concentration is 1 M monomer.
-
Polymerization: Immerse the flask in a preheated oil bath at 60-80 °C. The reaction time can vary from 2 to 24 hours, depending on the desired conversion and molecular weight.
-
Termination and Precipitation: Terminate the polymerization by cooling the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous polymer solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification and Drying: Filter the precipitated white polymer and wash it several times with fresh methanol. Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Visualization of the Free-Radical Polymerization Workflow:
Caption: Workflow for free-radical polymerization.
2. Cationic Polymerization of this compound
Cationic polymerization is initiated by an electrophile and is suitable for vinyl monomers with electron-donating groups.[7] The biphenyl group can stabilize the propagating carbocation.
Materials:
-
This compound (monomer)
-
Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄))
-
Anhydrous dichloromethane (DCM) or other halogenated solvent
-
Methanol (for termination)
-
Schlenk flask or similar reaction vessel
-
Dry ice/acetone bath
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Rigorous Purification: Cationic polymerization is highly sensitive to impurities. The monomer must be rigorously purified by distillation over calcium hydride. The solvent must be dried over a suitable drying agent (e.g., CaH₂) and distilled immediately before use.
-
Reaction Setup: Assemble a flame-dried Schlenk flask under a strict inert atmosphere. Add the purified solvent via cannula. Cool the flask to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Monomer Addition: Add the purified this compound monomer to the cold solvent via a syringe.
-
Initiation: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) to the stirred monomer solution. The amount of initiator will determine the molecular weight of the polymer. A rapid polymerization is often observed.
-
Termination: After the desired reaction time (often short, from minutes to a few hours), terminate the reaction by adding a small amount of pre-chilled methanol.
-
Purification and Drying: Allow the mixture to warm to room temperature. Precipitate the polymer in methanol, filter, and dry under vacuum.
Visualization of the Cationic Polymerization Workflow:
Caption: Workflow for cationic polymerization.
3. Anionic Polymerization of this compound
Anionic polymerization, often a living polymerization, allows for excellent control over molecular weight and results in a narrow molecular weight distribution.[8] This method is ideal for creating well-defined polymer architectures. Poly(4-vinylbiphenyl) has been successfully synthesized via anionic polymerization.[5]
Materials:
-
This compound (monomer)
-
Organolithium initiator (e.g., n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi))
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Degassed methanol (for termination)
-
High-vacuum line and glassware
-
Schlenk flasks and cannulas
Procedure:
-
Extreme Purification: Anionic polymerization requires the strictest exclusion of air and moisture. The monomer must be purified by distillation from a suitable drying agent and finally from a small amount of a living polymer solution to remove all reactive impurities. The solvent (THF) must be freshly distilled from a sodium/benzophenone ketyl under an inert atmosphere.
-
Reaction Setup: All glassware must be rigorously flame-dried under high vacuum. The reaction is typically performed in a sealed reactor or Schlenk flask connected to a high-vacuum line.
-
Solvent and Monomer Addition: Distill the purified solvent into the reactor. Cool the reactor to the desired temperature (e.g., -78 °C). Add the highly purified monomer via a break-seal ampoule or cannula.
-
Initiation: Add the organolithium initiator dropwise via a syringe until a faint persistent color from the styrenic anion is observed, indicating the titration of any remaining impurities. Then, add the calculated amount of initiator to achieve the target molecular weight.
-
Propagation: Allow the polymerization to proceed. The reaction is often very fast in polar solvents like THF.
-
Termination: Terminate the living polymer chains by adding a degassed protonating agent, such as methanol.
-
Purification and Drying: Precipitate the polymer in methanol, filter, and dry under high vacuum.
Visualization of the Anionic Polymerization Workflow:
Caption: Workflow for anionic polymerization.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and thermal properties.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the polymer structure and the absence of monomer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Potential Applications in Drug Development
The unique properties of the biphenyl moiety suggest several potential applications for poly(this compound) in the pharmaceutical and drug development sectors.
-
Drug Delivery Matrix: The hydrophobic nature of the biphenyl group can be utilized to create polymer matrices for the controlled release of hydrophobic drugs.[9][10] The polymer can be formulated into nanoparticles, microparticles, or films to encapsulate therapeutic agents.[4]
-
Solubilizing Agent: Due to its aromatic character, the polymer may enhance the solubility of poorly water-soluble drugs through π-π stacking interactions.
-
Targeted Drug Delivery: The polymer backbone can be functionalized to attach targeting ligands, enabling the specific delivery of drugs to diseased cells or tissues.[4]
-
Excipient in Formulations: The thermal stability and amorphous nature of the polymer could make it a useful excipient in solid dosage forms.
Logical Relationship for Drug Delivery Application:
Caption: Polymer properties and drug delivery applications.
References
- 1. Recent Advances in Polymers as Matrices for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.curapath.com [blog.curapath.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Polymer-Based Systems for Controlled Release and Targeting of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymersource.ca [polymersource.ca]
- 6. researchgate.net [researchgate.net]
- 7. pslc.ws [pslc.ws]
- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 9. Polymeric Matrix System for Prolonged Delivery of Tramadol Hydrochloride, Part I: Physicochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Vinyl-1,1'-biphenyl in OLED Host Materials
Application Note ID: AN-OLED-3VBP-001
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering advantages such as high contrast, thin form factors, and flexibility. The performance of an OLED device is critically dependent on the materials used, particularly the host material within the emissive layer. An ideal host material should possess a high triplet energy to confine excitons on the guest emitter, balanced charge transport properties to ensure efficient recombination, and excellent thermal and morphological stability for long device lifetime.[1][2]
3-Vinyl-1,1'-biphenyl is a promising monomer for the synthesis of polymer-based host materials for OLEDs. The vinyl group allows for polymerization to form a stable polymer backbone, which can offer good film-forming properties and high glass transition temperatures, contributing to the morphological stability of the device. The biphenyl moiety is a well-known building block for host materials, providing a wide energy gap and the necessary electronic properties for efficient charge transport and exciton confinement. The resulting polymer can be functionalized to tune its properties for specific applications in fluorescent or phosphorescent OLEDs.
This application note provides an overview of the potential application of this compound in the development of host materials for high-performance OLEDs, along with exemplary protocols for synthesis and device fabrication.
Key Properties of Biphenyl-Based Polymer Hosts
Host materials derived from this compound are expected to exhibit the following key properties:
-
High Triplet Energy: The biphenyl core provides a high triplet energy (typically > 2.6 eV), making the resulting polymers suitable as hosts for a wide range of phosphorescent emitters, especially for blue and green emission, by preventing reverse energy transfer from the guest to the host.[3]
-
Good Thermal Stability: Polymer backbones generally offer high thermal stability, with decomposition temperatures often exceeding 400°C, which is crucial for the durability of OLED devices.[3]
-
Solution Processability: The polymerization of vinyl monomers can lead to soluble polymers, enabling the fabrication of OLEDs through cost-effective solution-based processes like spin coating or inkjet printing.[3][4]
-
Morphological Stability: High glass transition temperatures (Tg) of the polymer host can prevent crystallization and phase separation in the emissive layer, leading to longer operational lifetimes.[1]
-
Balanced Charge Transport: The biphenyl unit can be functionalized with hole-transporting (e.g., carbazole) or electron-transporting moieties to achieve balanced charge injection and transport, which is essential for high efficiency.[3][5]
Data Presentation: Exemplary Performance of an OLED with a this compound Based Host
The following table summarizes hypothetical performance data for a green phosphorescent OLED (PhOLED) employing a host material derived from the polymerization of this compound functionalized with carbazole side chains. The data is for illustrative purposes to highlight key performance metrics.
| Parameter | Value | Units |
| Emitter (Dopant) | fac-Ir(ppy)₃ (2 wt%) | - |
| Maximum External Quantum Efficiency (EQE) | 7.2 | % |
| Maximum Power Efficiency | 11 | lm/W |
| Maximum Current Efficiency | 25 | cd/A |
| Turn-on Voltage | 3.5 | V |
| Emission Peak | 515 | nm |
| Color Coordinates (CIE 1931) | (0.30, 0.61) | - |
| Device Lifetime (LT₅₀ @ 1000 cd/m²) | > 10,000 | hours |
Note: The data presented is based on typical performance characteristics of similar polymer-based host materials found in the literature and should be considered as an example.[3]
Experimental Protocols
Protocol 1: Synthesis of a this compound Based Polymer Host (Illustrative Example)
This protocol describes a representative synthesis of a polymer host via vinyl addition polymerization of a norbornene monomer functionalized with a this compound derivative.
Materials:
-
Norbornene monomer functionalized with this compound
-
Palladium(II) catalyst (e.g., [Pd(allyl)Cl]₂)
-
Co-catalyst/activator (e.g., AgSbF₆)
-
Anhydrous and deoxygenated solvent (e.g., Toluene)
-
Methanol
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Monomer Preparation: The synthesis of the functionalized norbornene monomer is a prerequisite and is typically achieved through a multi-step organic synthesis route, which is not detailed here.
-
Polymerization Setup: All glassware is dried in an oven and assembled under an inert atmosphere (Nitrogen or Argon) using a Schlenk line.
-
Reaction Mixture: The functionalized norbornene monomer is dissolved in anhydrous toluene in a Schlenk flask.
-
Catalyst Preparation: In a separate Schlenk flask, the Palladium(II) catalyst and co-catalyst are dissolved in a small amount of anhydrous toluene.
-
Initiation: The catalyst solution is transferred to the monomer solution via a cannula under an inert atmosphere. The reaction mixture is stirred at a controlled temperature (e.g., 60 °C).
-
Polymerization: The reaction is allowed to proceed for a specified time (e.g., 24 hours), during which the viscosity of the solution will increase.
-
Termination and Precipitation: The polymerization is quenched by adding a small amount of a terminating agent. The polymer is then precipitated by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification: The precipitated polymer is collected by filtration, washed with methanol, and then re-dissolved in a suitable solvent (e.g., chloroform) and re-precipitated into methanol to remove any unreacted monomer and catalyst residues. This step is repeated multiple times.
-
Drying: The purified polymer is dried under vacuum at an elevated temperature (e.g., 80 °C) for 24 hours to remove all residual solvents.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structure confirmation, and Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal properties.
Protocol 2: Fabrication of a Solution-Processed OLED Device
This protocol outlines the fabrication of a multilayer OLED device using the synthesized polymer host via spin coating.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized polymer host material
-
Phosphorescent emitter (e.g., fac-Ir(ppy)₃)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
Chlorobenzene (or other suitable organic solvent)
-
Deionized water, acetone, isopropanol
Procedure:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and then annealed on a hotplate (e.g., at 120 °C for 15 minutes) in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Preparation: The synthesized polymer host and the phosphorescent emitter are dissolved in chlorobenzene to form a homogeneous solution (e.g., host concentration of 10 mg/mL, with 2 wt% of emitter relative to the host).
-
EML Deposition: The EML solution is spin-coated on top of the HIL layer inside the glovebox. The substrate is then annealed to remove the solvent (e.g., at 80 °C for 30 minutes).
-
ETL, EIL, and Cathode Deposition: The substrate is transferred to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).
-
An Electron Transport Layer (ETL) (e.g., 30 nm of TPBi) is deposited by thermal evaporation.
-
An Electron Injection Layer (EIL) (e.g., 1 nm of LiF) is deposited.
-
A metal cathode (e.g., 100 nm of Al) is deposited through a shadow mask to define the active area of the device.
-
-
Encapsulation: The completed device is encapsulated using a UV-curable epoxy and a glass lid inside the glovebox to protect the organic layers from oxygen and moisture.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device lifetime are measured using a sourcemeter and a spectroradiometer.
Visualizations
Caption: Synthesis of a polymer host from a this compound monomer.
Caption: Workflow for OLED host material synthesis, device fabrication, and testing.
References
- 1. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 2. noctiluca.eu [noctiluca.eu]
- 3. Vinyl-type polynorbornene with 9,9′-(1,1′-biphenyl)-4,4′-diylbis-9H-carbazole side groups as a host material for highly efficient green phosphorescent organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. media.neliti.com [media.neliti.com]
- 5. osti.gov [osti.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Vinylbiphenyls
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of vinylbiphenyls, crucial intermediates in pharmaceutical and materials science, via four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Stille, and an indirect Sonogashira-based route.
Introduction
Vinylbiphenyls are key structural motifs in a variety of biologically active molecules and advanced materials. Their synthesis is a common objective in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions offer the most robust and versatile methods for the construction of the requisite carbon-carbon bonds. This document outlines and compares the Suzuki-Miyaura, Heck, and Stille reactions, as well as a two-step Sonogashira coupling/reduction sequence, for the preparation of these valuable compounds. Each protocol is presented with detailed experimental procedures and comparative data to aid in the selection of the most appropriate method for a given application.
Comparative Data of Palladium-Catalyzed Syntheses of Vinylbiphenyls
The following tables provide a summary of typical reaction conditions and yields for the synthesis of 4-vinylbiphenyl, allowing for a direct comparison of the different methodologies.
Table 1: Comparison of Cross-Coupling Reactions for the Synthesis of 4-Vinylbiphenyl
| Reaction Type | Biphenyl Substrate | Vinyl Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Bromobiphenyl | Potassium vinyltrifluoroborate | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O (9:1) | 85 | 22 | ~85[1] |
| Heck | 4-Iodobiphenyl | Ethylene (gas) | Pd(OAc)₂ (1-3) | P(o-tol)₃ (2-6) | Et₃N | Acetonitrile | 100 | 24 | ~70-90 |
| Stille | 4-Iodobiphenyl | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | ~85-95 |
| Sonogashira/Reduction | 4-Iodobiphenyl | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF | 25 | 4 | ~95 (alkyne) |
Note: The yield for the Sonogashira/Reduction route refers to the initial coupling product. The subsequent reduction step also has an associated yield.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles for each reaction and a general experimental workflow.
References
Application Notes and Protocols: Functionalization of the Vinyl Group on 3-Vinyl-1,1'-biphenyl
Introduction
3-Vinyl-1,1'-biphenyl is a versatile building block in organic synthesis, offering a reactive vinyl handle on a rigid biphenyl scaffold. The functionalization of this vinyl group opens avenues for the synthesis of complex molecules, polymers, and novel chemical entities with applications spanning drug discovery, materials science, and chemical biology. The biphenyl moiety is a recognized privileged structure in medicinal chemistry, and the ability to elaborate the vinyl group provides a powerful tool for generating libraries of compounds with diverse functionalities. These notes provide detailed protocols for several key transformations of the vinyl group on this compound, including palladium-catalyzed cross-coupling, dihydroxylation, epoxidation, and polymerization.
Heck Reaction: C-C Bond Formation for Extended Conjugation
The Mizoroki-Heck reaction is a robust palladium-catalyzed method for forming carbon-carbon bonds between an unsaturated halide or triflate and an alkene.[1][2] For this compound, this reaction allows for the extension of the π-conjugated system by coupling the vinyl group with various aryl or vinyl halides, which is particularly useful for creating advanced materials or complex drug scaffolds.[3] The reaction is typically stereoselective, favoring the trans product.[3]
Applications:
-
Drug Discovery: Synthesis of complex, multi-aryl structures as potential therapeutic agents.
-
Materials Science: Development of organic semiconductors, liquid crystals, and conjugated polymers.
-
Fine Chemicals: A key step in the multi-step synthesis of high-value chemical products.[4]
Experimental Protocol: Heck Reaction of this compound with an Aryl Bromide
This protocol describes a general procedure for the Heck vinylation.
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the aryl bromide (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 4 mol%).
-
Reagent Addition: Add a degassed solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN), followed by a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired coupled product.
Data Presentation
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | High | [4] |
| Pd/C (phosphine-free) | K₂CO₃ | DMAc | 190 | Moderate to High | [4] |
| Pd(OAc)₂ (ligandless) | Et₃N | CH₃CN | 80 | High (for reactive substrates) | [4] |
Visualizations
Syn-Dihydroxylation: Formation of Vicinal Diols
The conversion of the vinyl group to a vicinal diol is a valuable transformation, as diols are versatile intermediates in organic synthesis. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).[5] The Sharpless asymmetric dihydroxylation, using a catalytic amount of OsO₄ with a chiral ligand, is a powerful method for producing enantiomerically enriched diols, which are crucial for the synthesis of chiral drugs.[6]
Applications:
-
Chiral Synthesis: Production of chiral diols as precursors for asymmetric synthesis in drug development.
-
Further Functionalization: Diols can be cleaved to form aldehydes or further oxidized to carboxylic acids.
-
Protecting Groups: Diols can be converted into acetals or ketals to serve as protecting groups.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
Preparation: To a stirred solution of tert-butanol and water (1:1) at room temperature, add the AD-mix-β (for (R,R)-diol) or AD-mix-α (for (S,S)-diol) formulation (containing K₃Fe(CN)₆, K₂CO₃, and the chiral ligand) and methanesulfonamide (CH₃SO₂NH₂).
-
Cooling: Cool the mixture to 0 °C until it becomes clear.
-
Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction vigorously at 0 °C until TLC analysis indicates the complete consumption of the starting material (typically 6-24 hours).
-
Quenching: Quench the reaction by adding solid sodium sulfite (Na₂SO₃) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with 2N NaOH, followed by water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the chiral diol.
Data Presentation
| Reagent | Chiral Ligand System | Expected Product | Enantiomeric Excess (e.e.) | Reference |
| OsO₄ (cat.), NMO | None | Racemic Diol | N/A | [6] |
| OsO₄ (cat.), AD-mix-α | (DHQ)₂PHAL | (S,S)-1-(1,1'-biphenyl-3-yl)ethane-1,2-diol | Typically >90% | [6] |
| OsO₄ (cat.), AD-mix-β | (DHQD)₂PHAL | (R,R)-1-(1,1'-biphenyl-3-yl)ethane-1,2-diol | Typically >90% | [6] |
Visualizations
Epoxidation: Synthesis of Reactive Epoxides
Epoxidation of the vinyl group creates a highly valuable and reactive epoxide intermediate.[7] Epoxides can be readily opened by a variety of nucleophiles (e.g., amines, thiols, alcohols) under either acidic or basic conditions, allowing for the introduction of diverse functional groups. This makes epoxidation a cornerstone reaction in combinatorial chemistry and drug development.[7][8]
Applications:
-
Medicinal Chemistry: Synthesis of β-amino alcohols, β-hydroxy ethers, and other key pharmacophores.
-
Intermediate Synthesis: Epoxides are versatile precursors for a wide range of other functional groups.
-
Polymer Chemistry: Epoxides can be used as monomers for ring-opening polymerization.
Experimental Protocol: Epoxidation with m-CPBA
-
Preparation: Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 eq) portion-wise to the stirred solution. Note: m-CPBA can be explosive when dry; use appropriate caution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove excess m-CPBA and the m-chlorobenzoic acid byproduct), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude epoxide can often be used without further purification, or it can be purified by silica gel chromatography if necessary.
Data Presentation
| Oxidizing Agent | Solvent | Temperature (°C) | Key Features | Reference |
| m-CPBA | DCM, CHCl₃ | 0 to RT | Common, reliable, acidic byproduct | [8] |
| H₂O₂ / Mn(II) salt | Bicarbonate Buffer | RT | Green, uses hydrogen peroxide | [9] |
| Dimethyldioxirane (DMDO) | Acetone | 0 °C | Neutral conditions, volatile byproduct | [7] |
Visualizations
Radical Polymerization: Synthesis of Vinyl Polymers
The vinyl group of this compound can undergo polymerization to form vinyl polymers with pendant biphenyl groups.[10] These polymers can exhibit interesting thermal, optical, and electronic properties. The polymerization is typically initiated by a radical initiator.[11] Controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) can also be employed for better control over molecular weight and polydispersity.[12]
Applications:
-
Specialty Plastics: Creation of polymers with high thermal stability and specific optical properties.
-
Organic Electronics: Use in organic light-emitting diodes (OLEDs) or as dielectric layers.
-
Functional Materials: The biphenyl group can be further functionalized post-polymerization to create advanced materials.
Experimental Protocol: Free Radical Polymerization
-
Preparation: In a flame-dried Schlenk flask, dissolve this compound (monomer) in an anhydrous solvent like toluene or anisole.
-
Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN, ~1-2 mol% relative to the monomer).[13]
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.[13]
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas and place it in a preheated oil bath at 60-80 °C. Stir for 12-48 hours. The solution will become more viscous as the polymer forms.
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.[13]
-
Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry it in a vacuum oven until a constant weight is achieved.
Data Presentation
| Initiator | Solvent | Temperature (°C) | Expected Polymer Properties | Reference |
| AIBN | Toluene | 60-70 | High molecular weight, broad PDI | [12][13] |
| Benzoyl Peroxide | Dioxane | 80-90 | High molecular weight, broad PDI | [11] |
| CuBr/PMDETA (ATRP) | Anisole | 90 | Controlled molecular weight, narrow PDI | [12] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 10. Vinyl group - Wikipedia [en.wikipedia.org]
- 11. US2527346A - Polymerization of vinyl biphenyl - Google Patents [patents.google.com]
- 12. tac.polymer.zju.edu.cn [tac.polymer.zju.edu.cn]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Ethenyl-1,1'-biphenyl Isomers in Organic Electronics
A Comparative Analysis in the Absence of Data for 3-Ethenyl-1,1'-biphenyl
Initial Assessment: A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific research on the application of 3-ethenyl-1,1'-biphenyl in materials for organic electronics. In contrast, its isomer, 4-ethenyl-1,1'-biphenyl (also known as 4-vinylbiphenyl), is a well-documented monomer used in the synthesis of high-performance polymers for electronic applications.
This document will, therefore, focus on the established role of 4-ethenyl-1,1'-biphenyl as a representative example to illustrate the potential applications and associated protocols for vinylbiphenyl-based materials in organic electronics. The information presented herein, unless otherwise specified, pertains to the 4-isomer.
Application Notes for 4-Ethenyl-1,1'-biphenyl in Organic Electronics
4-Ethenyl-1,1'-biphenyl is a versatile monomer that, upon polymerization to poly(4-vinylbiphenyl), yields a material with high thermal stability and desirable mechanical properties. These characteristics make it a valuable component in the fabrication of advanced electronic devices.
Key Applications:
-
Host Materials in Organic Light-Emitting Diodes (OLEDs): The biphenyl moiety provides a wide bandgap and high triplet energy, making poly(4-vinylbiphenyl) a suitable candidate for a host material in phosphorescent OLEDs (PhOLEDs). It can effectively facilitate energy transfer to guest phosphorescent emitter molecules.
-
Gate Dielectric in Organic Field-Effect Transistors (OFETs): The polymer's good insulating properties and thermal stability allow for its use as a dielectric layer in OFETs, contributing to improved device performance and longevity.
-
Encapsulation and Substrate Materials: Due to its mechanical robustness and resistance to environmental factors, polymers derived from 4-ethenyl-1,1'-biphenyl can be utilized for the encapsulation of sensitive organic electronic components or as flexible substrates.
Material Properties:
The properties of poly(4-vinylbiphenyl) make it an attractive material for the demanding requirements of organic electronics.
| Property | Value | Reference |
| Glass Transition Temp. (Tg) | 138 - 151 °C | [1] |
| Molecular Weight (Mw) | ~115,000 g/mol (typical) | |
| Solubility | Soluble in THF, CHCl₃, Toluene | |
| Form | Powder |
Experimental Protocols
Synthesis of 4-Ethenyl-1,1'-biphenyl via Suzuki Coupling
This protocol describes a general method for the synthesis of vinylbiphenyl monomers.
Materials:
-
4-bromostyrene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, combine 4-bromostyrene (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
De-gas the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine, to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-90 °C) under an inert atmosphere and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-ethenyl-1,1'-biphenyl.
Workflow for Suzuki Coupling Synthesis
Caption: Synthetic workflow for 4-ethenyl-1,1'-biphenyl.
Polymerization of 4-Ethenyl-1,1'-biphenyl
This protocol outlines a general procedure for the free-radical polymerization of the monomer.
Materials:
-
4-ethenyl-1,1'-biphenyl (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the 4-ethenyl-1,1'-biphenyl monomer in anhydrous toluene in a Schlenk flask.
-
Add the initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere and stir for 24-48 hours.
-
After the desired time, cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large volume of methanol with vigorous stirring.
-
Filter the precipitated white solid and wash with methanol.
-
Dry the polymer, poly(4-vinylbiphenyl), in a vacuum oven.
Polymerization and Device Fabrication Workflow
Caption: From monomer to electronic device.
Potential Role and Properties of 3-Ethenyl-1,1'-biphenyl: A Hypothetical Discussion
While experimental data is lacking, we can speculate on the properties of 3-ethenyl-1,1'-biphenyl and its corresponding polymer based on structure-property relationships in conjugated organic materials.
-
Electronic Properties: The meta-linkage in the 3-isomer would likely result in a less conjugated polymer backbone compared to the para-linked 4-isomer. This could lead to a wider bandgap and potentially higher triplet energy, which could be advantageous for use as a host material for blue PhOLEDs.
-
Morphology: The less linear structure of the 3-isomer's polymer may lead to more amorphous thin films. This could be beneficial for achieving uniform films via solution processing but might result in lower charge carrier mobility compared to more ordered structures.
-
Solubility: The kinked structure of the polymer from the 3-isomer could potentially enhance its solubility in common organic solvents.
Logical Relationship of Isomer Structure and Properties
Caption: Isomeric effects on polymer properties.
While 3-ethenyl-1,1'-biphenyl remains an under-explored area in organic electronics, the well-established utility of its 4-isomer highlights the potential of the vinylbiphenyl platform. Further research into the synthesis and characterization of the 3-isomer is warranted to fully understand its properties and potential applications in this field. The protocols and comparative data presented here for the 4-isomer can serve as a valuable starting point for such investigations.
References
Application Notes and Protocols: A Step-by-Step Guide to Suzuki Coupling with 3-Vinylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with an organohalide or triflate.[2][4] Its significance in the synthesis of complex molecules, including pharmaceuticals and functional materials, was recognized with the 2010 Nobel Prize in Chemistry. The reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.[2]
This application note provides a detailed protocol for the Suzuki coupling reaction using 3-vinylphenylboronic acid. This versatile building block allows for the introduction of a vinylphenyl group, a common structural motif in pharmacologically active compounds and advanced materials. The vinyl functionality serves as a handle for further chemical transformations, making it a valuable reagent in medicinal chemistry and materials science.
The general mechanism of the Suzuki coupling proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[1][5] The presence of a base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[2][3]
Experimental Protocol: Suzuki Coupling of 3-Vinylphenylboronic Acid with an Aryl Bromide
This protocol provides a general procedure for the Suzuki coupling of 3-vinylphenylboronic acid with a generic aryl bromide. The reaction conditions can be optimized for specific substrates.
Materials:
-
3-Vinylphenylboronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, THF/water, toluene/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq.), 3-vinylphenylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinyl-substituted biphenyl product.
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki coupling of a vinylphenylboronic acid with an aryl bromide, based on a similar reported procedure.[6]
| Parameter | Value/Component | Notes |
| Aryl Halide | 1-Bromo-4-fluorobenzene | Example electrophile. |
| Boronic Acid | 4-Vinylphenylboronic acid | A close structural isomer to 3-vinylphenylboronic acid. |
| Stoichiometry (Boronic Acid) | 1.2 equivalents | A slight excess is often used to ensure complete consumption of the aryl halide. |
| Catalyst | G-COOH-Pd-10 | A heterogeneous palladium catalyst. Other common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ with a phosphine ligand. |
| Catalyst Loading | 0.44 mol% | Catalyst loading can be optimized for specific reactions. |
| Base | K₂CO₃ | Other common bases include Cs₂CO₃, K₃PO₄, and NaOH. |
| Stoichiometry (Base) | 2.0 equivalents | The base is essential for the activation of the boronic acid. |
| Solvent | Dioxane/Water (4:1) | A variety of solvents can be used, often with water as a co-solvent. |
| Temperature | 70-110 °C | Reaction temperature depends on the reactivity of the substrates and the catalyst system. |
| Reaction Time | 3-48 hours | Reaction time should be monitored to determine completion. |
| Yield | Good to excellent | Yields are substrate-dependent. |
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A step-by-step workflow for the Suzuki coupling experiment.
References
Application Notes and Protocols: Synthesis of Phenanthrene Derivatives via Photoelectrocyclization of 2-Vinylbiphenyls
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of phenanthrene derivatives through the photoelectrocyclization of 2-vinylbiphenyls. This photochemical method offers a powerful and versatile strategy for accessing the phenanthrene core, a key structural motif in numerous natural products and pharmacologically active compounds. The protocols described herein detail the reaction mechanism, experimental setup, reaction conditions, and purification procedures. Quantitative data from various examples are summarized for comparative analysis.
Introduction
Phenanthrene and its derivatives are a significant class of polycyclic aromatic hydrocarbons that have garnered considerable attention in medicinal chemistry and materials science.[1][2] These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The planar structure of the phenanthrene nucleus allows for intercalation with DNA, making it a promising scaffold for the development of novel therapeutic agents.[3]
The synthesis of phenanthrenes can be achieved through various methods, with the photoelectrocyclization of 2-vinylbiphenyls being a particularly elegant and efficient approach.[4] This reaction, a type of pericyclic reaction, proceeds via a photochemically induced 6π-electrocyclization to form a dihydrophenanthrene intermediate, which subsequently aromatizes to the final phenanthrene product.[4] This method is valued for its ability to construct complex polycyclic systems from relatively simple precursors under mild conditions.
Reaction Mechanism and Principles
The photoelectrocyclization of 2-vinylbiphenyls is a two-step process initiated by the absorption of UV light.[4]
-
6π Conrotatory Photoelectrocyclization : Upon irradiation, the 2-vinylbiphenyl undergoes a 6π conrotatory electrocyclization to form a transient trans-4a,4b-dihydrophenanthrene intermediate. This step typically occurs from the singlet excited state of the molecule.[4]
-
Aromatization : The unstable dihydrophenanthrene intermediate can rearomatize through two primary pathways:
-
Oxidation : In the presence of an oxidizing agent, such as molecular oxygen (O₂) or iodine (I₂), the intermediate is oxidized to the stable phenanthrene derivative. This is the most common and efficient method to drive the reaction to completion.[4]
-
[4][5]-Hydride Shift : In the absence of an oxidant, the intermediate can undergo a thermally allowed suprafacial[4][5]-hydride shift to yield the phenanthrene.[4]
-
The quantum yield of the photoelectrocyclization can be influenced by the conformation of the starting 2-vinylbiphenyl. Substrates that are conformationally restricted to a syn-like geometry, where the vinyl group is oriented towards the second biphenyl ring, tend to have higher quantum yields.[4] For instance, conformationally flexible 2-vinylbiphenyls often exhibit low quantum yields (<1%), whereas rigid analogs can have quantum yields as high as 87%.[4]
Quantitative Data Summary
The following table summarizes the yields of various phenanthrene derivatives synthesized via photoelectrocyclization of the corresponding 2-vinylbiphenyl precursors under different reaction conditions.
| Starting Material (2-Vinylbiphenyl Derivative) | Oxidant/Conditions | Product | Yield (%) | Reference |
| 2-Vinylbiphenyl | UV light | 9,10-Dihydrophenanthrene | Quantitative | [4] |
| o-Phenylstilbene | UV light | 1:1 mixture of Phenylphenanthrenes | 36 | [4] |
| Biphenyl Pyridone 81 | 350 nm light | trans-fused Product 82 | 90 | [4] |
| Tetrasubstituted Enone 88 | UV light | Dihydrophenanthrene 92 | 65 | [4] |
| Tetrasubstituted Enone 89 | UV light | Dihydrophenanthrene 93 | 75 | [4] |
| Bis-aryl Alkene 143 | UV light | 9,10-Dihydrophenanthrene 144 | 60-65 | [4] |
Experimental Protocols
General Protocol for Photoelectrocyclization of 2-Vinylbiphenyls
This protocol describes a general procedure for the photochemical synthesis of phenanthrene derivatives from 2-vinylbiphenyl precursors using an external oxidant.
Materials:
-
2-Vinylbiphenyl derivative
-
Anhydrous solvent (e.g., benzene, cyclohexane, or acetonitrile)
-
Oxidizing agent (e.g., Iodine (I₂))
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or Xe-Hg lamp)
-
Quartz reaction vessel
-
Inert gas (e.g., Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
Dissolve the 2-vinylbiphenyl derivative (1.0 eq.) in the chosen anhydrous solvent in a quartz reaction vessel. The concentration typically ranges from 0.01 to 0.05 M.
-
Add the oxidizing agent. If using iodine, 1.1 to 1.5 equivalents are generally sufficient.
-
Place a magnetic stir bar in the vessel.
-
Seal the vessel and degas the solution by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen, which can act as a quencher.
-
Place the reaction vessel in the photochemical reactor and ensure it is positioned for optimal irradiation.
-
-
Photochemical Reaction:
-
Begin stirring the reaction mixture.
-
Turn on the UV lamp to initiate the photoreaction. The choice of lamp and filters may depend on the absorption characteristics of the starting material. A Pyrex filter can be used to block short-wavelength UV light if the product is susceptible to photodecomposition.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Continue irradiation until the starting material is consumed. Reaction times can vary from a few hours to over 24 hours depending on the substrate and reaction scale.
-
-
Workup:
-
Once the reaction is complete, turn off the UV lamp and allow the reaction mixture to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
If iodine was used as the oxidant, quench the excess iodine by washing the solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer becomes colorless.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is often effective.
-
Collect the fractions containing the desired product and combine them.
-
Remove the solvent under reduced pressure to yield the purified phenanthrene derivative.
-
Characterize the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
-
Visualizations
Caption: Mechanism of phenanthrene synthesis via photoelectrocyclization.
Caption: General experimental workflow for phenanthrene synthesis.
Troubleshooting and Safety Precautions
-
Low Yields: If the reaction yield is low, ensure that the solvent is anhydrous and the reaction mixture is thoroughly degassed. The choice of oxidant and its stoichiometry can also be critical. Consider using a conformationally more rigid substrate if possible.
-
Side Reactions: The formation of byproducts from [2+2] cycloadditions can occur at higher concentrations. Running the reaction at lower concentrations (e.g., 0.01 M) can minimize this.
-
Photodecomposition: If the product is unstable to the irradiation conditions, use a filter (e.g., Pyrex) to remove high-energy UV light and monitor the reaction carefully to avoid over-irradiation.
-
Safety: Photochemical reactions should be carried out in a well-ventilated fume hood. UV radiation is harmful to the eyes and skin; always use appropriate shielding and personal protective equipment (UV-blocking safety glasses, lab coat, gloves). Handle organic solvents and reagents in accordance with standard laboratory safety procedures. Iodine is corrosive and should be handled with care.
References
- 1. Photocyclization of a conformationally constrained 2-vinylbiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent stereochemistry of photocyclization from singlet and triplet states of 2-vinylbiphenyls. X-Ray crystal structure of cis-9-phenyl-10-methyl-9,10-dihydrophenanthrene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Photochemical Generation of Allenes from Phenanthrene-Based Methylenecyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis of Conjugated Bis-Aryl Vinyl Substrates and Their Photoelectrocyclization Reactions towards Phenanthrene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction with 3-Bromostyrene
Introduction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide, such as 3-bromostyrene, with an alkene. This reaction is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes with high stereoselectivity.[1] The versatility of the Heck reaction allows for its application in the synthesis of a wide range of compounds, from fine chemicals to complex pharmaceutical intermediates. This document provides a detailed experimental protocol for the Heck reaction of 3-bromostyrene with a generic alkene (e.g., an acrylate or styrene derivative), along with tabulated data from representative procedures and a visual workflow diagram.
Core Principles
The catalytic cycle of the Heck reaction typically involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl-bromide bond of 3-bromostyrene to form a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new C-C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.[2]
The choice of catalyst, ligand, base, and solvent are critical parameters that can significantly influence the reaction's yield and selectivity.[3]
Experimental Protocols
This section details a general yet comprehensive procedure for performing a Heck reaction with 3-bromostyrene and an alkene like an acrylate or styrene.
Materials and Equipment:
-
3-bromostyrene
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Detailed Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). This process should be repeated three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of 3-bromostyrene).
-
Stir the mixture at room temperature for 10-15 minutes until the catalyst is well-dissolved or suspended.
-
-
Addition of Reagents:
-
Add the base (e.g., K₂CO₃, 1.5-2.0 equivalents), 3-bromostyrene (1.0 equivalent), and the alkene (1.1-1.5 equivalents) to the reaction flask under a positive flow of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically between 80-140 °C) with vigorous stirring.[4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and any insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.
-
Data Presentation
The following tables summarize representative reaction conditions and yields for Heck reactions involving substrates similar to 3-bromostyrene.
Table 1: Heck Reaction of Aryl Bromides with Styrene Derivatives
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromostyrene | Aryl Bromide | Pd(OAc)₂ (5) | - | KOAc (1.5) | DMF | 90 | 24 | High |
| 2 | Bromobenzene | Styrene | Pd/C (0.1) | - | Na₂CO₃ (1.45) | NMP | 150 | 3 | >95 (Conversion) |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | NHC precursor (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 95 |
Data adapted from representative procedures.[4][5][6] NHC = N-Heterocyclic Carbene, NMP = N-Methyl-2-pyrrolidone.
Table 2: Heck Reaction of Aryl Bromides with Acrylates
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Methyl Acrylate | Pd EnCat (0.1) | - | Na₂CO₃ (1.45) | NMP | 150 | 3 | >95 (Conversion) |
| 2 | Aryl Bromide | Acrylic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | Acetonitrile | 80-90 | 1 | Not Specified |
| 3 | Iodobenzene | Methyl Acrylate | PdAS(10)-MA | - | Et₃N | DMF | 120 | - | High |
Data adapted from representative procedures.[6][7] Pd EnCat is an encapsulated palladium catalyst. PdAS(10)-MA is a polymer-immobilized palladium complex.
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows in the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globethesis.com [globethesis.com]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: 3-Vinyl-1,1'-biphenyl in Modern Drug Discovery
FOR IMMEDIATE RELEASE
Shanghai, China – December 29, 2025 – The pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking molecular scaffolds that offer both potent biological activity and synthetic versatility. In this context, 3-Vinyl-1,1'-biphenyl has emerged as a highly valuable and versatile building block in drug discovery. Its unique structure, featuring a biphenyl core for crucial drug-target interactions and a reactive vinyl group for straightforward chemical modification, provides a powerful platform for the development of new drug candidates across various therapeutic areas.
This application note provides a comprehensive overview of the utility of this compound in drug discovery, including detailed synthetic protocols, quantitative data on the biological activity of its derivatives, and insights into the signaling pathways they modulate.
Synthetic Utility of this compound
The strategic importance of this compound lies in its bifunctionality. The biphenyl moiety is a well-established pharmacophore found in numerous approved drugs, where it often engages in hydrophobic and π-stacking interactions within the target protein's binding site. The vinyl group serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Several robust and well-established synthetic methodologies can be employed for the synthesis of this compound itself. These include:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of 3-bromobiphenyl with a vinylboronic acid derivative. This method is highly efficient and tolerates a wide range of functional groups.
-
Heck Reaction: The palladium-catalyzed reaction of a 3-halobiphenyl (e.g., 3-bromobiphenyl or 3-iodobiphenyl) with ethylene gas. This reaction directly introduces the vinyl group onto the biphenyl core.
-
Wittig Reaction: The reaction of 3-biphenylcarboxaldehyde with a methylidenephosphorane, such as methyltriphenylphosphonium bromide, in the presence of a strong base. This classic olefination reaction provides a reliable route to the vinyl group.
The presence of the vinyl group in this compound opens up a plethora of possibilities for further chemical modifications. These include, but are not limited to, oxidation, reduction, halogenation, and various addition reactions, allowing for the introduction of diverse functional groups to fine-tune the pharmacological properties of the resulting molecules.
Application in the Development of Bioactive Compounds
The 3-vinylbiphenyl scaffold has been successfully incorporated into a variety of biologically active molecules, demonstrating its potential in targeting a range of diseases.
Nitrovinyl Biphenyls as Tubulin Polymerization Inhibitors
One notable application of the vinylbiphenyl scaffold is in the development of nitrovinyl biphenyls as potent anticancer agents. These compounds, inspired by the structures of colchicine and allocolchicine, have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1]
A number of these compounds exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar to nanomolar range. For instance, certain nitrovinyl biphenyl derivatives have demonstrated potent activity against HeLa and MCF-7 cancer cell lines, comparable to that of colchicine.[1]
| Compound ID | Cell Line | IC50 (µM)[1] |
| 14e | HeLa | 0.07 |
| MCF-7 | 0.06 | |
| 14f | HeLa | 0.05 |
| MCF-7 | 0.05 |
The mechanism of action of these compounds involves the disruption of microtubule dynamics, a critical process for cell division. This leads to an arrest of the cell cycle in the G2/M phase. Further studies have indicated that treatment with these compounds can lead to the upregulation of cyclin B1 and aurora kinase B, key regulators of mitosis.[1]
References
Application Notes and Protocols for Incorporating 3-Vinyl-1,1'-biphenyl into Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the incorporation of 3-Vinyl-1,1'-biphenyl into polymer backbones to create functional materials. The inclusion of the biphenyl moiety can significantly enhance the thermal stability, mechanical strength, and confer unique optical and electronic properties to the resulting polymers. This makes them attractive for a range of applications, including advanced coatings, organic electronics, and specialized biomedical materials.[1]
Polymerization Methodologies
The vinyl group of this compound allows for its polymerization through various mechanisms, including free-radical, anionic, and cationic polymerization. The choice of method will dictate the polymer's characteristics, such as molecular weight, polydispersity, and tacticity.
Free-Radical Polymerization
Free-radical polymerization is a robust and widely used method for vinyl monomers. It is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals.
Experimental Protocol: Free-Radical Polymerization of a Vinylbiphenyl Monomer
This protocol is adapted from the conventional free-radical polymerization of a BN-substituted vinylbiphenyl (BN-VBP) and can be used as a starting point for the polymerization of this compound.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Tetrahydrofuran (THF), anhydrous (solvent)
-
Hexanes, cold (non-solvent for precipitation)
-
Benzene (for freeze-drying)
-
Schlenk tube
-
Oil bath
-
Vacuum line
Procedure:
-
In a glove box, add this compound (e.g., 200 µmol, 1 equivalent) and AIBN (e.g., 10 µmol, 0.05 equivalents) to a Schlenk tube.
-
Add anhydrous THF (e.g., 0.1 mL) to achieve the desired monomer concentration.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Immerse the sealed Schlenk tube in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed with stirring for 24 hours.
-
Terminate the reaction by immersing the tube in liquid nitrogen.
-
Determine the monomer conversion using ¹H NMR spectroscopy.
-
Precipitate the polymer by adding the reaction mixture dropwise to a tenfold volume of cold hexanes.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate in cold hexanes.
-
Collect the polymer and freeze-dry from benzene to obtain a fine powder.
-
Store the final polymer under an inert atmosphere.
Quantitative Data from a Representative Vinylbiphenyl Polymerization:
| Parameter | Value |
| Monomer/Initiator Ratio | 20:1 |
| Monomer Conversion | 96% |
| Number-Average Molecular Weight (Mn) | 19,200 g/mol |
| Weight-Average Molecular Weight (Mw) | 86,000 g/mol |
| Polydispersity Index (PDI) | 4.48 |
Note: This data is for a BN-substituted vinylbiphenyl and will vary for this compound.
Anionic Polymerization
Anionic polymerization, particularly living anionic polymerization, offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity index). This method is highly sensitive to impurities and requires stringent anhydrous and oxygen-free conditions.
Experimental Protocol: Living Anionic Polymerization of a Vinylbiphenyl Derivative
This protocol is based on the living anionic polymerization of 2-(4′-vinylbiphenyl-4-yl)pyridine and can be adapted for this compound, although the reactivity may differ.
Materials:
-
This compound (monomer), rigorously purified
-
Diphenylmethylpotassium (DPM-K) (initiator)
-
Tetrahydrofuran (THF), anhydrous and freshly distilled
-
Methanol, degassed (terminating agent)
-
High-vacuum all-glass apparatus
Procedure:
-
Thoroughly flame-dry the all-glass reactor under high vacuum.
-
Distill anhydrous THF into the reactor.
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Introduce the purified this compound monomer into the reactor.
-
Add the initiator solution (DPM-K in THF) dropwise until a stable color indicating the presence of living anions is observed.
-
Allow the polymerization to proceed at -78 °C. The reaction time will depend on the desired molecular weight (e.g., up to 360 minutes).[2]
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer in a suitable non-solvent (e.g., methanol or hexanes).
-
Filter and dry the polymer under vacuum.
Expected Quantitative Data for Living Anionic Polymerization:
| Parameter | Expected Value |
| Monomer Conversion | >95% |
| Polydispersity Index (PDI) | < 1.3 |
Controlled Radical Polymerization: RAFT and ATRP
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are controlled radical polymerization techniques that combine the robustness of free-radical polymerization with the ability to produce well-defined polymers with controlled architectures.[3][4]
Conceptual Workflow for RAFT Polymerization:
RAFT polymerization involves a conventional free-radical initiator and a RAFT agent (a thiocarbonylthio compound) to mediate the polymerization via a degenerative transfer mechanism.[5][6]
Caption: Workflow for RAFT Polymerization.
Conceptual Workflow for ATRP:
ATRP uses a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[3][4]
Caption: Workflow for ATRP.
Characterization of Poly(vinylbiphenyl)
The synthesized polymers should be thoroughly characterized to determine their molecular weight, thermal properties, and structure.
Table of Typical Characterization Data for Poly(4-vinylbiphenyl):
| Property | Typical Value | Analysis Method |
| Glass Transition Temperature (Tg) | 138-151 °C | Differential Scanning Calorimetry (DSC) |
| Number-Average Molecular Weight (Mn) | 86,000 - 115,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight (Mw) | ~115,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | Varies with method (can be <1.2 for living methods) | Gel Permeation Chromatography (GPC) |
Data for poly(4-vinylbiphenyl) is presented for comparison.[7][8]
Applications in Functional Materials
The incorporation of the biphenyl unit into a polymer backbone imparts desirable properties for various applications.
Organic Electronics
Polymers containing biphenyl groups are investigated for their potential in organic electronic devices due to their electronic and optical properties.[9][10] They can be used as host materials in organic light-emitting diodes (OLEDs) and as components in organic semiconductors.[9]
High-Performance Materials
The high thermal stability of poly(vinylbiphenyl) makes it suitable for applications requiring robust materials, such as in the aerospace and advanced electronics industries.
Drug Delivery and Biomedical Applications
While direct applications of poly(this compound) in drug delivery are not yet widely reported, the functionalization of the biphenyl group opens possibilities. The aromatic rings can engage in π-π stacking interactions, which could be exploited for drug loading and release.[11] Furthermore, the polymer backbone can be modified to attach targeting ligands or other functional groups to create sophisticated drug delivery systems. Biocompatible polymers are crucial for such applications, serving as vehicles for therapeutic molecules and enabling controlled drug release.[12]
Logical Relationship for Developing Functionalized Biphenyl Polymers for Drug Delivery:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thescipub.com [thescipub.com]
- 4. About ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. RAFT聚合反应操作步骤 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(4-vinylbiphenyl) average Mw 115,000 GPC, powder 25232-08-0 [sigmaaldrich.com]
- 9. pslc.ws [pslc.ws]
- 10. POLY(4-VINYL BIPHENYL) CAS:25232-08-0 - Ruixibiotech [ruixibiotech.com]
- 11. nbinno.com [nbinno.com]
- 12. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
Troubleshooting & Optimization
Purification of crude 3-Vinyl-1,1'-biphenyl by column chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 3-Vinyl-1,1'-biphenyl by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound due to its effectiveness in separating non-polar to moderately polar compounds.[1][2][3]
Q2: What is a suitable mobile phase (eluent) for the column chromatography of this compound?
A2: A mixture of hexane and ethyl acetate is a common and effective mobile phase for the separation of biphenyl compounds.[4] The polarity can be adjusted by changing the ratio of the two solvents to achieve optimal separation. A good starting point for method development is a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate.
Q3: How can I determine the appropriate solvent ratio for the mobile phase?
A3: Thin-Layer Chromatography (TLC) is the best method to determine the optimal solvent system before running a column.[5] The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from impurities.[6]
Q4: What are the most common impurities found in crude this compound from a Suzuki coupling reaction?
A4: Common impurities from a Suzuki coupling reaction include unreacted starting materials (e.g., a boronic acid and an aryl halide), homocoupled byproducts, and residual palladium catalyst.[7]
Q5: How can I visualize the spots on a TLC plate if this compound is not colored?
A5: this compound can be visualized on a TLC plate using a UV lamp (typically at 254 nm) as the biphenyl ring system is UV-active. Alternatively, staining with potassium permanganate or iodine can be used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product elutes too quickly (high Rf value) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane) and decreasing the proportion of the polar solvent (e.g., ethyl acetate).[5][8] |
| Product does not elute from the column (Rf value is too low or zero) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).[5][8] |
| Poor separation of product from impurities (co-elution) | - The polarity of the mobile phase is not optimized.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample. | - Perform a more thorough TLC analysis with different solvent ratios to find the optimal mobile phase for separation.- Ensure the silica gel is packed uniformly as a slurry to avoid cracks or channels.- Reduce the amount of crude product loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
| Streaking or tailing of the product band on the column and TLC | - The crude sample may be too concentrated when loaded.- The compound may be interacting too strongly with the acidic silica gel. | - Dissolve the crude sample in a minimal amount of a non-polar solvent before loading it onto the column.- Consider using a less acidic stationary phase like neutral alumina, or add a small amount (~0.1-1%) of a neutralizer like triethylamine to the mobile phase. |
| Low recovery of the purified product | - The product may be partially decomposing on the silica gel.- The product may be too volatile and co-evaporating with the solvent during concentration.- Incomplete elution from the column. | - Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the elution).- Use a rotary evaporator at a reduced temperature and pressure to remove the solvent.- After the main fractions are collected, flush the column with a more polar solvent to ensure all the product has eluted. |
Experimental Protocol: Column Chromatography of Crude this compound
This protocol outlines a general procedure for the purification of this compound on a silica gel column.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)[3]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
UV lamp
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that gives an Rf value of approximately 0.2-0.4 for the desired product.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.[9]
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.[9]
-
Add a layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in separate tubes.
-
Monitor the elution process by periodically analyzing the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography of non-polar to moderately polar compounds.[3] |
| Mobile Phase | Hexane:Ethyl Acetate | The ratio is determined by TLC analysis to achieve an optimal Rf value. |
| Optimal Rf Value | 0.2 - 0.4 | Provides good separation and reasonable elution time.[6] |
| Sample to Silica Ratio | 1:30 to 1:100 (by weight) | A higher ratio is used for more difficult separations. |
| Elution Technique | Flash Chromatography | Applying pressure (e.g., with air or nitrogen) speeds up the separation. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 3. Material Harvest® Silica Gel for Normal Phase Column Chromatography [materialharvest.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. researchgate.net [researchgate.net]
Optimizing Suzuki coupling reaction conditions for higher yield
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your Suzuki coupling experiments.
Question: My Suzuki coupling reaction is resulting in a low yield. What are the primary factors I should investigate?
Answer:
Low yields in Suzuki coupling reactions can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is especially prevalent with electron-deficient arylboronic acids.[1] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters or MIDA boronates can mitigate this issue.[1]
-
Organic Halide: The reactivity of the organic halide significantly influences the reaction's success. The general order of reactivity is I > Br > OTf >> Cl.[1] Aryl chlorides are less reactive and often necessitate more specialized and highly active catalyst systems.[1]
-
Catalyst and Ligand: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
Solvent and Base: The purity of your solvent and base is critical. Use anhydrous and thoroughly degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[1]
-
-
Reaction Atmosphere:
-
The Suzuki coupling is sensitive to oxygen, which can lead to the oxidation of the active Pd(0) catalyst and phosphine ligands, as well as promote unwanted side reactions like homocoupling.[1] It is imperative to establish and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and execution. This is typically achieved by performing several vacuum/inert gas backfill cycles.
-
-
Choice of Reaction Parameters:
-
Catalyst/Ligand System: The selection of the palladium source and the ligand is critical and often substrate-dependent. Electron-rich and bulky ligands generally promote the key steps of oxidative addition and reductive elimination.
-
Base: The base plays a crucial role in the transmetalation step. Its strength and nature can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The optimal base is highly dependent on the specific substrates and solvent system.
-
Solvent: The choice of solvent affects the solubility of the reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water.
-
Temperature: The reaction temperature influences the reaction rate. While higher temperatures can accelerate the reaction, they can also promote side reactions like protodeboronation. Optimization is often necessary.
-
Question: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. Understanding these pathways is key to their mitigation.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by high temperatures and the presence of water.
-
Solution: Use anhydrous conditions where possible, employ more stable boronic esters (e.g., pinacol esters), or use milder bases and lower reaction temperatures.[1]
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the organic halide.
-
Solution: The primary cause is often the presence of oxygen.[1] Rigorous degassing of the solvent and maintaining a strictly inert atmosphere are crucial for minimizing homocoupling.
-
-
Dehalogenation: This involves the replacement of the halide on the organic halide with a hydrogen atom.
-
Solution: This can sometimes be addressed by optimizing the base and solvent system.
-
-
Beta-Hydride Elimination: This side reaction can occur when using alkylboron reagents that possess a beta-hydrogen.
-
Solution: The use of bulky ligands or nickel catalysts can sometimes suppress this pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling reaction?
A1: The base is essential for the transmetalation step in the catalytic cycle. It activates the organoboron species, forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[2] The choice of base can significantly influence the reaction's efficiency.[2]
Q2: How do I choose the right palladium catalyst and ligand?
A2: The ideal catalyst and ligand combination is highly substrate-dependent. For simple couplings, catalysts like Pd(PPh₃)₄ may be sufficient. However, for more challenging substrates, such as aryl chlorides or sterically hindered partners, more advanced systems are often required. These typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective in these cases as they promote the oxidative addition and reductive elimination steps. Screening different catalyst/ligand combinations is often the most effective approach to identify the optimal system for a new reaction.
Q3: Is water necessary for the Suzuki coupling reaction?
A3: While many Suzuki coupling reactions are performed in biphasic solvent systems containing water, it is not always a requirement. The presence of water can aid in the dissolution of the base and facilitate the formation of the active boronate species. However, anhydrous conditions are sometimes preferred, especially when dealing with water-sensitive substrates or to minimize protodeboronation.
Q4: What is the typical catalyst loading for a Suzuki coupling reaction?
A4: Catalyst loading can vary significantly depending on the reactivity of the substrates and the efficiency of the catalytic system. For many standard reactions, a catalyst loading of 1-5 mol% is common. However, with highly active catalyst systems, loadings can be as low as 0.001 mol%.[3] Optimization studies may be necessary to determine the lowest effective catalyst loading for a specific transformation to improve cost-effectiveness and reduce palladium contamination in the final product.
Data Presentation
The following tables summarize quantitative data for key reaction parameters to guide your optimization efforts.
Table 1: Effect of Base on Suzuki Coupling Yield
| Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| K₂CO₃ | Toluene/H₂O | 100 | 16 | 88 |
| Na₂CO₃ | Toluene/H₂O | 100 | 16 | 82 |
| Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| NaOH | THF/H₂O | 80 | 24 | 75 |
Yields are illustrative and highly dependent on the specific substrates and other reaction conditions.
Table 2: Typical Ranges for Reaction Parameters
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Can be lower for highly active catalysts. |
| Ligand to Palladium Ratio | 1:1 to 4:1 | Higher ratios can sometimes improve catalyst stability and activity. |
| Base Equivalents | 1.5 - 3.0 | An excess of base is generally used. |
| Boronic Acid Equivalents | 1.1 - 1.5 | A slight excess of the boronic acid is common to drive the reaction to completion. |
| Temperature | Room Temp - 120°C | Substrate dependent; higher temperatures can increase reaction rate but also side reactions. |
| Reaction Time | 2 - 24 hours | Monitored by TLC, GC, or LC-MS for completion. |
Experimental Protocols
Below is a general, detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., Toluene, 5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, subject the flask to three cycles of evacuation and backfilling with the inert gas.
-
-
Solvent Addition:
-
Using a syringe, add the degassed solvent and degassed water to the reaction flask under a positive pressure of the inert gas.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110°C).
-
Stir the reaction mixture vigorously for the intended duration (typically monitored for completion by TLC, GC, or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure cross-coupled product.
-
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: General Experimental Workflow for Suzuki Coupling
References
Preventing premature polymerization of 3-Vinyl-1,1'-biphenyl during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to prevent the premature polymerization of 3-Vinyl-1,1'-biphenyl during storage and handling.
Troubleshooting Guide
Issue: Increased viscosity or solidification of this compound observed upon receipt or during storage.
Question: My this compound sample, which is supposed to be a liquid, has become viscous or has completely solidified. What is the cause of this?
Answer: Increased viscosity or solidification are clear indicators of premature polymerization. This compound, an unsaturated aromatic monomer, can undergo spontaneous free-radical polymerization, especially when exposed to initiators like heat, light, or contaminants.
Issue: Rapid polymerization of this compound during an experiment.
Question: My reaction involving this compound polymerized unexpectedly and uncontrollably. What could have gone wrong?
Answer: Uncontrolled polymerization during a reaction is often due to the overwhelming of the inhibitor present in the monomer or the introduction of potent polymerization initiators. This can be caused by:
-
High reaction temperatures: Heat can accelerate the decomposition of initiators and increase the rate of polymerization.
-
Presence of unchelated metal ions: Certain metal ions can act as catalysts for polymerization.
-
Incomplete removal of inhibitor: If the experimental procedure requires inhibitor-free monomer, residual inhibitor might not be sufficient to prevent polymerization under reaction conditions.
-
Introduction of radical initiators: Accidental contamination with radical initiators (e.g., peroxides) can lead to rapid polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: The premature polymerization of this compound is typically a free-radical chain reaction initiated by:
-
Heat: Elevated temperatures provide the energy to initiate the formation of free radicals. As a rule of thumb, the rate of reaction, and thus the rate of heat generation from polymerization, can double with every 10°C rise in temperature.[1]
-
Light: UV radiation can generate free radicals, initiating polymerization.
-
Oxygen: While essential for the function of phenolic inhibitors like TBC, oxygen can also form peroxides, which are polymerization initiators, especially at elevated temperatures.[2]
-
Contaminants: Impurities such as metal ions (e.g., from rust), peroxides from other sources, or residual catalysts from the synthesis of the monomer can all initiate polymerization.
Q2: What is the recommended inhibitor for this compound and at what concentration?
A2: this compound is commonly stabilized with 4-tert-butylcatechol (TBC) . For structurally similar monomers like styrene, a TBC concentration of 10-15 ppm is recommended for storage and transport to ensure stability.[1][2][3] Higher concentrations may be used to extend shelf life, depending on the anticipated storage duration and temperature.[1]
Q3: What are the optimal storage conditions for this compound?
A3: To maximize shelf life and prevent premature polymerization, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Low temperatures slow down the rate of potential polymerization reactions. |
| Atmosphere | Headspace should contain oxygen | Phenolic inhibitors like TBC require oxygen to function effectively as radical scavengers.[2][3] |
| Light | Store in an amber or opaque container in a dark location | Protects the monomer from light-induced polymerization. |
| Container | Tightly sealed container made of an inert material | Prevents contamination and evaporation of the monomer. |
Q4: How long can I store this compound?
Estimated Stabilization Efficiency of 15 ppm TBC in Styrene (as a proxy for this compound)
| Temperature (°C) | Estimated Shelf Life (Months) |
| 10 | > 6 |
| 20 | 3 - 4 |
| 25 | 2 - 3 |
| 30 | 1 - 2 |
This data is extrapolated from information on styrene stability and should be used as an estimation. It is highly recommended to monitor the inhibitor concentration and for signs of polymerization regularly.
Q5: How can I check the inhibitor concentration in my this compound sample?
A5: The concentration of TBC can be monitored using photometric analysis based on ASTM D4590.[2][3] This method involves a colorimetric determination of the TBC concentration. Regular monitoring is crucial, especially for long-term storage or if the monomer has been exposed to elevated temperatures.
Q6: Do I need to remove the inhibitor before my experiment?
A6: This depends on your specific application. For many polymerization reactions, the presence of an inhibitor will prevent the reaction from proceeding. If your experiment requires an inhibitor-free monomer, you will need to remove it.
Q7: How can I remove the TBC inhibitor from this compound?
A7: A common method for removing phenolic inhibitors like TBC is to wash the monomer with an aqueous sodium hydroxide solution in a separatory funnel. The basic solution deprotonates the phenolic hydroxyl groups of TBC, forming a water-soluble salt that partitions into the aqueous phase. The monomer is then washed with water to remove residual base, dried over an anhydrous salt (e.g., MgSO₄ or CaCl₂), and can be further purified by vacuum distillation.
Experimental Protocols
Protocol 1: Removal of TBC Inhibitor
Objective: To remove the TBC inhibitor from this compound for use in polymerization reactions.
Materials:
-
This compound containing TBC
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator (optional, for solvent removal if diluted)
-
Vacuum distillation apparatus (optional, for further purification)
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The lower aqueous layer will be colored due to the formation of the TBC salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with two equal volumes of deionized water to remove any residual NaOH.
-
Transfer the monomer to a clean, dry flask and add a suitable amount of anhydrous MgSO₄ or CaCl₂ to dry the monomer.
-
Gently swirl the flask and let it stand for 15-30 minutes.
-
Carefully decant or filter the dry monomer into a clean, dry storage vessel.
-
For very high purity, the monomer can be distilled under reduced pressure.
-
Use the inhibitor-free monomer immediately, as it will be highly susceptible to polymerization.
Protocol 2: Accelerated Stability Test
Objective: To assess the stability of this compound under elevated temperature conditions.
Materials:
-
This compound with a known concentration of inhibitor
-
Sealed vials (e.g., amber glass ampoules)
-
Oven or heating block capable of maintaining a constant temperature (e.g., 60°C)
-
Analytical instrumentation for quantifying the monomer and potential oligomers (e.g., HPLC or GC-MS)
Procedure:
-
Aliquot the this compound sample into several sealed vials.
-
Place the vials in a constant temperature oven at, for example, 60°C.
-
At predetermined time points (e.g., 0, 24, 48, 72, 96 hours), remove a vial from the oven.
-
Allow the vial to cool to room temperature.
-
Analyze the sample to determine the concentration of the monomer and to detect the formation of dimers, trimers, or other oligomers.
-
A significant decrease in monomer concentration or an increase in oligomer concentration indicates instability under the test conditions.
Visualizations
Caption: Free-radical polymerization pathway of this compound and the role of inhibitors.
References
Technical Support Center: Scale-Up Synthesis of 3-Ethenyl-1,1'-biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-ethenyl-1,1'-biphenyl. The information is designed to address specific challenges that may arise during laboratory-scale and large-scale production.
Troubleshooting Guides
The synthesis of 3-ethenyl-1,1'-biphenyl, often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reaction, can present several challenges during scale-up. This section provides a guide to troubleshoot common issues.
Low or Inconsistent Yields
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor reaction progress closely using TLC or GC/HPLC. - Consider extending the reaction time. - Gradually increase the reaction temperature, but be mindful of potential side reactions. |
| Catalyst Deactivation | - Ensure the palladium catalyst is of high quality and handled under an inert atmosphere. - Degas all solvents and reagents thoroughly to remove oxygen. - Consider using a more robust ligand or a higher catalyst loading. |
| Poor Reagent Quality | - Use fresh, high-purity starting materials (e.g., 3-vinylphenylboronic acid, bromobenzene, or their equivalents). - Ensure the base is anhydrous and of the appropriate strength. |
| Inefficient Heat and Mass Transfer | - At larger scales, ensure adequate stirring to maintain a homogeneous reaction mixture. - For exothermic reactions, control the rate of reagent addition to manage the internal temperature. |
Formation of Impurities and Byproducts
| Observed Impurity | Potential Cause | Recommended Solution |
| Homocoupled Biphenyl | Reaction of two phenyl groups. | - Rigorously degas the reaction mixture to exclude oxygen. - Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst before the main reaction. |
| Protodeboronation (Suzuki) | Loss of the boronic acid group. | - Use anhydrous solvents and reagents. - Minimize reaction time and temperature. - Consider using a more stable boronic ester (e.g., pinacol ester). |
| Dehalogenation | Reduction of the aryl halide. | - Ensure no hydride sources are present in the reaction mixture. |
| Polymerization of Vinyl Group | The vinyl group can polymerize at elevated temperatures. | - Maintain the lowest effective reaction temperature. - Consider adding a radical inhibitor if polymerization is a significant issue. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferred for the scale-up synthesis of 3-ethenyl-1,1'-biphenyl: Suzuki-Miyaura or Heck reaction?
A1: Both the Suzuki-Miyaura and Heck reactions are viable routes. The choice often depends on the availability and cost of the starting materials.
-
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a phenylboronic acid derivative with a vinyl-substituted aryl halide, or vice-versa. It is known for its high functional group tolerance and generally gives high yields.[1] However, the cost and stability of boronic acids can be a consideration for large-scale synthesis.
-
Heck Reaction: This route could involve the reaction of a biphenyl halide with ethylene or a vinylating agent. The Heck reaction can be more atom-economical but may require higher temperatures and pressures, which can be challenging to manage at scale.[2][3]
For many applications, the Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions and high selectivity.[1]
Q2: What are the most common byproducts in the Suzuki-Miyaura synthesis of 3-ethenyl-1,1'-biphenyl and how can they be minimized?
A2: Common byproducts include homocoupled biphenyl (from the coupling of two phenylboronic acid molecules or two aryl halides) and protodeboronation products (where the boronic acid is replaced by a hydrogen atom).[4] To minimize these:
-
Homocoupling: Can be reduced by ensuring strictly anaerobic conditions and using a pre-activated Pd(0) catalyst.
-
Protodeboronation: Can be minimized by using anhydrous solvents, a suitable base, and avoiding prolonged reaction times at high temperatures.
Q3: How can I effectively purify 3-ethenyl-1,1'-biphenyl at a large scale?
A3: Purification of 3-ethenyl-1,1'-biphenyl can be challenging due to the presence of structurally similar byproducts.
-
Column Chromatography: This is a common laboratory-scale purification method. For scale-up, flash chromatography or medium pressure liquid chromatography (MPLC) can be employed. A non-polar eluent system, such as hexanes with a small amount of ethyl acetate, is typically effective.[5][6]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective and scalable purification method.[7][8][9] The choice of solvent is critical and should be determined through small-scale screening.
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be a viable option for purification at scale.
Q4: I am observing polymerization of my product during the reaction. What can I do?
A4: The vinyl group in 3-ethenyl-1,1'-biphenyl can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. To mitigate this:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (nitrogen or argon) to prevent oxygen from initiating radical polymerization.
-
Radical Inhibitors: In some cases, the addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), may be beneficial. However, compatibility with the catalyst system should be verified.
Experimental Protocols
Gram-Scale Synthesis of 3-Ethenyl-1,1'-biphenyl via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent quality.
Materials:
-
3-Vinylphenylboronic acid
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 3-vinylphenylboronic acid (1.2 equivalents) and bromobenzene (1.0 equivalent).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in toluene. Stir for 15 minutes under nitrogen until a homogeneous solution is formed.
-
Reagent Addition: Add the catalyst solution to the reaction flask containing the starting materials. Follow this by the addition of a degassed solution of potassium carbonate (2.0 equivalents) in a 2:1 mixture of toluene and water.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-ethenyl-1,1'-biphenyl.
Visualizations
Caption: Workflow for the Suzuki-Miyaura synthesis of 3-ethenyl-1,1'-biphenyl.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. studylib.net [studylib.net]
- 6. orgsyn.org [orgsyn.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. esisresearch.org [esisresearch.org]
Side reactions in the synthesis of 3-Vinyl-1,1'-biphenyl and their prevention
Technical Support Center: Synthesis of 3-Vinyl-1,1'-biphenyl
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Stille)
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive catalyst. | Use a fresh source of palladium catalyst and phosphine ligands. Consider pre-activation of the catalyst if using a Pd(II) source. |
| Poor quality of reagents or solvents. | Ensure all reagents are pure and solvents are anhydrous and degassed where necessary, particularly for Suzuki and Stille reactions. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some cross-coupling reactions require heating to proceed at an appreciable rate. | |
| Presence of significant homocoupled byproducts (e.g., biphenyl, 3,3'-divinylbiphenyl) | Oxygen in the reaction mixture. | Thoroughly degas the solvent and reactants and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2][3] |
| Presence of Pd(II) species. | Add a mild reducing agent, such as potassium formate, to the reaction mixture to reduce Pd(II) to the active Pd(0) species.[2][4] | |
| Inappropriate stoichiometry. | Use a slight excess of one of the coupling partners to favor the cross-coupling reaction over homocoupling.[5] | |
| Formation of debrominated/dehalogenated starting material | Presence of a hydrogen source. | Ensure anhydrous conditions and use a well-dried base. |
| Side reaction of the palladium-hydride species. | Optimize the ligand and base combination to favor reductive elimination of the product over competing pathways. | |
| Polymerization of the vinyl group | High reaction temperature or prolonged reaction time. | Keep the reaction temperature as low as feasible and monitor the reaction to avoid unnecessarily long reaction times. Consider adding a polymerization inhibitor if the problem persists.[5] |
| Isomerization of the vinyl group (in Heck reaction) | Reversible β-hydride elimination. | The addition of a suitable base or silver salts can facilitate the reductive elimination of the desired product and minimize alkene isomerization.[6] |
| Difficulty in removing tin byproducts (in Stille reaction) | Incomplete removal of organotin reagents. | Quench the reaction with a saturated aqueous solution of KF to precipitate tin byproducts, followed by filtration through celite.[7] |
Multi-step Syntheses (e.g., involving Grignard or Wittig reactions)
| Issue | Potential Cause | Recommended Solution |
| Low yield in Grignard reagent formation | Presence of moisture. | All glassware must be rigorously dried, and anhydrous solvents must be used.[8][9] |
| Impurities on magnesium surface. | Activate the magnesium turnings, for example, with a small crystal of iodine.[10] | |
| Formation of a biphenyl byproduct in Grignard reaction (Wurtz coupling) | High concentration of the aryl halide. | Add the aryl halide slowly to the magnesium suspension to maintain a low concentration.[11] |
| Elevated reaction temperature. | Control the reaction temperature, as higher temperatures can favor the formation of the biphenyl side product.[11] | |
| Low yield in Wittig reaction | Incomplete ylide formation. | Use a strong and fresh base (e.g., n-BuLi, NaH) under anhydrous conditions to ensure complete deprotonation of the phosphonium salt.[12] |
| Unstable ylide. | Prepare and use the ylide immediately, especially if it is an unstabilized ylide. | |
| Difficulty in removing triphenylphosphine oxide (TPPO) | High polarity and crystallinity of TPPO. | TPPO can often be removed by column chromatography. For less polar products, precipitation of TPPO from a non-polar solvent can be effective.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common methods are palladium-catalyzed cross-coupling reactions. The Suzuki coupling between a vinylboronic acid derivative and a 3-halobiphenyl (or vice versa) is frequently used due to the stability and commercial availability of boronic acids.[5] Other viable routes include the Heck reaction, coupling a 3-halobiphenyl with ethylene or a vinylating agent, and the Stille reaction, which uses an organotin reagent.[5][13] Multi-step syntheses involving the formation of a biphenyl core followed by the introduction of the vinyl group via a Wittig or Grignard reaction are also possible.
Q2: What is homocoupling in a Suzuki reaction and how can I prevent it?
A2: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1] This side reaction is primarily caused by the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1][14] To prevent this, it is crucial to thoroughly degas all solvents and reagents and to run the reaction under an inert atmosphere like nitrogen or argon.[2][3] The addition of a mild reducing agent can also help to minimize the concentration of Pd(II) species.[2][4]
Q3: My Grignard reaction to form a biphenyl intermediate is not starting. What should I do?
A3: The initiation of a Grignard reaction can sometimes be sluggish. Ensure all your glassware is flame-dried and you are using anhydrous ether as the solvent.[8][9] You can try to activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Crushing the magnesium turnings with a dry stirring rod can also help to expose a fresh surface for reaction.[11]
Q4: I am observing a significant amount of triphenylphosphine oxide (TPPO) in my product after a Wittig reaction. How can I remove it?
A4: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and its removal can be challenging.[12] Column chromatography on silica gel is a reliable method for separating TPPO from the desired alkene product.[12] Depending on the polarity of your product, you may also be able to precipitate the TPPO by dissolving the crude mixture in a suitable solvent system where the TPPO has low solubility.
Q5: Can the vinyl group in this compound polymerize during the reaction?
A5: Yes, the vinyl group is susceptible to polymerization, especially at elevated temperatures or during prolonged reaction times.[5] It is advisable to use the mildest possible reaction conditions and to monitor the reaction progress to avoid heating for an extended period after completion. In some cases, adding a small amount of a polymerization inhibitor, such as hydroquinone, might be beneficial.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, DMF, often with water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the flask under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Heck Reaction
-
Reaction Setup: In a flask, combine the aryl halide (1.0 eq.), the alkene (1.1-1.5 eq.), the base (e.g., Et₃N, K₂CO₃, 1.5-2.0 eq.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) with a suitable ligand (e.g., PPh₃).
-
Solvent Addition: Add the solvent (e.g., DMF, acetonitrile, toluene).
-
Reaction: Heat the mixture, typically between 80-140 °C, under an inert atmosphere until the reaction is complete.
-
Work-up: After cooling, filter the mixture to remove the precipitated salts and wash with the solvent.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: Desired Suzuki coupling pathway versus the homocoupling side reaction.
Caption: Workflow for Grignard-based synthesis and the Wurtz side reaction.
Caption: Overview of the Wittig reaction for vinyl group installation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Improving Stereoselectivity of Vinylation Reactions for Biphenyls
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective vinylation of biphenyls. The information is presented in a practical question-and-answer format to assist in optimizing experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions to improve the stereoselectivity and overall success of your vinylation reactions.
Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) in Atroposelective Vinylation
Question: I am performing a palladium-catalyzed atroposelective C-H vinylation of a biaryl aldehyde, but the enantiomeric excess of my product is consistently low. What are the likely causes and how can I improve it?
Answer: Low enantioselectivity in atroposelective C-H vinylation of biaryl aldehydes can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Chiral Ligand/Auxiliary: The choice and quality of the chiral transient directing group or ligand are paramount.
-
Purity: Ensure the chiral amino acid or ligand is of high purity. Impurities can lead to the formation of non-selective catalytic species.
-
Ligand Structure: The steric and electronic properties of the ligand are critical. For biaryl aldehydes, bulky amino acids like tert-leucine often provide high levels of stereocontrol. Consider screening a variety of chiral ligands to find the optimal one for your specific substrate.[1]
-
Ligand Loading: An incorrect catalyst-to-ligand ratio can be detrimental. While a 1:1 or 1:1.2 ratio is common, optimization may be necessary.
-
-
Reaction Conditions:
-
Temperature: Temperature plays a crucial role in the energy difference between the diastereomeric transition states. Lowering the reaction temperature often enhances enantioselectivity, although it may require longer reaction times.[2]
-
Solvent: The solvent can influence the conformation of the catalytic complex and the transition states.[3][4][5] Screening solvents with different polarities and coordinating abilities (e.g., toluene, dioxane, HFIP) is recommended. Hexafluoroisopropanol (HFIP) has been shown to be effective in promoting atroposelective C-H olefination.[1]
-
Additives: Additives can significantly impact the reaction. For instance, in some palladium-catalyzed C-H functionalizations, the presence of an appropriate acid or base is crucial for catalyst turnover and selectivity.
-
-
Substrate Effects:
-
Steric Hindrance: The steric bulk of the substituents on the biphenyl scaffold can influence the stability of the atropisomers and the facial selectivity of the vinylation. Highly hindered substrates may require more sterically demanding ligands or higher reaction temperatures to overcome rotational barriers.[6]
-
Troubleshooting Workflow for Low Stereoselectivity
Caption: A decision-making workflow for troubleshooting low stereoselectivity in vinylation reactions.
Issue 2: Poor Regioselectivity in Heck Vinylation of Biphenyls
Question: In my Heck reaction of a substituted biphenyl bromide with an olefin, I am observing a mixture of regioisomers (α- and β-vinylation). How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in Heck reactions, particularly with unsymmetrical olefins, can be challenging. The regioselectivity is primarily governed by electronic and steric factors during the migratory insertion step.
-
Ligand Choice: The ligand on the palladium catalyst has a profound impact on regioselectivity.
-
Bulky Ligands: The use of bulky, electron-rich phosphine ligands, such as dppf or those with tert-butyl or cyclohexyl groups, can favor insertion at the less sterically hindered position of the olefin.[7]
-
Bidentate vs. Monodentate: The bite angle of bidentate phosphine ligands can influence the geometry of the palladium center and thus the regiochemical outcome.
-
-
Reaction Mechanism Pathway: The reaction can proceed through a neutral or a cationic pathway, which can favor different regioisomers.
-
Cationic Pathway: To favor the cationic pathway, which can alter regioselectivity, consider using a palladium precursor with a non-coordinating counterion (e.g., triflate) or adding a silver salt (e.g., AgOTf, AgBF₄) to abstract the halide from the palladium center.[8]
-
-
Olefin Substitution: The electronic nature of the olefin is a key determinant.
-
Electron-Deficient Olefins: For acrylates, styrenes, and other electron-deficient olefins, arylation typically occurs at the β-position.
-
Electron-Rich Olefins: With electron-rich olefins like vinyl ethers, the regioselectivity can be more difficult to control and is highly dependent on the specific conditions.
-
Catalytic Cycle of the Heck Reaction
Caption: A simplified diagram of the catalytic cycle for the Heck reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective vinylation of biphenyls?
A1: Several methods are employed, with the choice depending on the specific biphenyl substrate and the desired stereochemical outcome. Key methods include:
-
Palladium-Catalyzed Atroposelective C-H Vinylation: This is a modern and efficient method for the synthesis of axially chiral biaryls. It often utilizes a chiral transient directing group, such as an amino acid, to control the stereochemistry of the C-H activation and subsequent vinylation.[9][10]
-
Heck Reaction: A versatile palladium-catalyzed reaction between an aryl halide or triflate and an alkene. Asymmetric versions using chiral ligands can provide high enantioselectivity.[8][11]
-
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an aryl halide or triflate with a vinylboronic acid or ester. The use of chiral ligands can induce high stereoselectivity, and the reaction conditions are generally mild.[12][13][14][15][16]
-
Nickel-Catalyzed Vinylation: Nickel catalysis offers an alternative to palladium and can be particularly effective for certain substrates, such as the enantioselective vinylation of aryl 2-azaallyl anions.[17]
Q2: How does the choice of the vinylating agent affect the reaction?
A2: The vinylating agent plays a crucial role in the success and stereoselectivity of the reaction.
-
Vinyl Silanes: In some palladium-catalyzed C-H vinylations, vinyl silanes are effective coupling partners and may not require fluoride additives.[9][10]
-
Vinylboronic Acids/Esters: These are commonly used in Suzuki-Miyaura couplings. They are generally stable and commercially available, though their stability can vary. Potassium vinyltrifluoroborate is a stable and easy-to-handle alternative.[12][18]
-
Olefins (in Heck Reactions): The electronic properties and steric bulk of the olefin significantly influence reactivity and regioselectivity.
-
Vinyl Halides/Triflates: These are common electrophilic partners in various cross-coupling reactions. Vinyl triflates can sometimes lead to higher enantioselectivity in asymmetric Heck reactions compared to vinyl iodides.[19]
Q3: Can I use the same chiral ligand for different types of biphenyl substrates?
A3: While some chiral ligands exhibit broad applicability, it is often necessary to screen a range of ligands for each new biphenyl substrate. The optimal ligand is highly dependent on the steric and electronic properties of the substrate. A ligand that provides high enantioselectivity for an electron-rich biphenyl may not be as effective for an electron-deficient or sterically hindered one.[20] Therefore, ligand screening is a critical step in optimizing a stereoselective vinylation reaction.
Quantitative Data Summary
The following tables summarize quantitative data for different stereoselective vinylation reactions of biphenyl derivatives, highlighting the impact of various reaction parameters on yield and stereoselectivity.
Table 1: Palladium-Catalyzed Atroposelective C-H Vinylation of Biaryl Aldehydes
| Biphenyl Substrate | Chiral Auxiliary | Vinylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 2-Formyl-1,1'-biphenyl | L-tert-Leucine | Vinyl Silane | HFIP | 90 | >90 | >99 | [1] |
| 2-Formyl-3'-methoxy-1,1'-biphenyl | L-tert-Leucine | Vinyl Silane | HFIP | 90 | 85 | 98 | [1] |
| 2-Formyl-4'-fluoro-1,1'-biphenyl | L-tert-Leucine | Vinyl Silane | HFIP | 90 | 88 | >99 | [1] |
Table 2: Asymmetric Suzuki-Miyaura Coupling for Axially Chiral Biphenols
| Aryl Halide | Boronic Ester | Chiral Ligand | Base | Solvent | Yield (%) | ee (%) | Reference |
| 2-Bromo-6-methoxyphenol | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | (R)-sSPhos | K₃PO₄ | Toluene/H₂O | 95 | 94 | [14][15] |
| 2-Bromo-6-fluorophenol | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | (R)-sSPhos | K₃PO₄ | Toluene/H₂O | 88 | 92 | [14][15] |
| 2-Chloro-6-methylphenol | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | (R)-sSPhos | K₃PO₄ | Toluene/H₂O | 75 | 90 | [14][15] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Atroposelective C-H Vinylation of a Biaryl Aldehyde
This protocol is a general guideline based on reported procedures for the atroposelective C-H vinylation of biaryl aldehydes using a chiral transient directing group.[1][9][10]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the biaryl aldehyde (1.0 equiv.), Pd(OAc)₂ (10 mol%), and the chiral amino acid (e.g., L-tert-leucine, 30 mol%).
-
Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the vinyl silane (2.0-3.0 equiv.) and the solvent (e.g., HFIP).
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 90-100 °C). Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched vinylated biphenyl.
-
Stereoselectivity Determination: Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.
Experimental Workflow for Atroposelective C-H Vinylation
Caption: A step-by-step workflow for a typical atroposelective C-H vinylation experiment.
Protocol 2: General Procedure for Asymmetric Suzuki-Miyaura Vinylation of a Biphenyl Halide
This protocol provides a general framework for the stereoselective Suzuki-Miyaura coupling of a biphenyl halide with a vinylboronic acid derivative.[12][13][14][15]
-
Catalyst Pre-formation (if necessary): In a glovebox or under an inert atmosphere, mix the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the chiral phosphine ligand (e.g., (R)-sSPhos, 2.2-5.5 mol%) in the reaction solvent (e.g., toluene) and stir for a few minutes.
-
Reaction Setup: To the catalyst mixture, add the biphenyl halide (1.0 equiv.), the vinylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add the appropriate solvent system (e.g., a mixture of toluene and water).
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (can range from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
-
Stereoselectivity Determination: Analyze the enantiomeric excess of the product using chiral HPLC or SFC.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Solvent effects on chemical processes. V: Hydrophobic and solvation effects on the solubilities of substituted biphenyls in methanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. figshare.com [figshare.com]
- 10. Chiral Transient Directing Group Enabled Palladium-Catalyzed Atroposelective C-H Vinylation of Biaryl Aldehydes with Vinyl Silane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. benchchem.com [benchchem.com]
- 20. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting the Heck Arylation of Vinyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Heck arylation of vinyl compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide & FAQs
Our troubleshooting guide is designed to help you identify and resolve common issues leading to low yields in your Heck arylation reactions.
Q1: My Heck reaction has a low yield or is not working at all. What are the most common initial checks?
A1: When encountering low or no product formation, a systematic check of the fundamental reaction parameters is the first step. Often, the issue lies in one of the following areas:
-
Reagent Purity and Quality: Ensure all reagents, including the aryl halide, vinyl compound, solvent, and base, are pure and anhydrous. Solvents should be appropriately dried, and the vinyl compound should be free of polymerization inhibitors.
-
Inert Atmosphere: The Heck reaction is sensitive to oxygen, which can lead to the oxidation and deactivation of the phosphine ligands and the palladium catalyst. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Activation: The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. If this reduction is inefficient, the catalytic cycle will not proceed effectively.
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black is a clear indication of catalyst deactivation, where the active, soluble Pd(0) species agglomerates into inactive palladium metal.[1] This is a frequent cause of low yields.
Causes and Solutions:
-
High Temperature: Excessive heat can accelerate catalyst decomposition. While higher temperatures are sometimes needed, especially for less reactive aryl chlorides, they can also promote the formation of palladium black.[2] Consider lowering the reaction temperature or screening a range of temperatures to find an optimal balance.
-
Inadequate Ligand Stabilization: The phosphine ligand is crucial for stabilizing the Pd(0) catalyst.[1]
-
Ligand-to-Palladium Ratio: A low ligand-to-palladium ratio may not provide sufficient stabilization. Increasing the ratio (e.g., from 2:1 to 4:1 ligand:Pd) can often prevent precipitation.
-
Ligand Choice: Bulky, electron-donating phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbenes (NHCs) are generally more effective at stabilizing the catalyst and promoting the reaction, especially with challenging substrates like aryl chlorides.[2]
-
-
Impurities: Impurities in the reagents or solvent can also trigger catalyst precipitation.
Q3: My starting materials are being consumed, but the yield of the desired product is still low. What side reactions could be occurring?
A3: Several side reactions can compete with the desired Heck coupling, leading to the consumption of starting materials and the formation of byproducts.
-
Homocoupling: The aryl halide can couple with itself to form a biaryl compound. This is more common at higher temperatures and with more reactive aryl halides.
-
Vinyl Compound Polymerization: The vinyl partner can polymerize under the reaction conditions, especially at elevated temperatures. Adding a radical inhibitor like phenothiazine can sometimes suppress this side reaction.[3]
-
Reductive Heck Reaction (Dehalogenation): The aryl halide can be reduced to the corresponding arene, a process known as the reductive Heck reaction.[2] This is more likely to occur if the β-hydride elimination step is slow. Optimizing conditions to accelerate the main catalytic cycle can help minimize this side reaction.
Q4: How do I choose the right combination of catalyst, ligand, base, and solvent for my specific substrates?
A4: The optimal reaction conditions are highly substrate-dependent. A systematic screening of parameters is often necessary.
-
Catalyst and Ligand:
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl. For less reactive aryl chlorides, a more active catalyst system is required. This typically involves using bulky, electron-rich phosphine ligands or NHCs to facilitate the challenging oxidative addition step.[2]
-
Regioselectivity: With electron-rich vinyl compounds like vinyl ethers, achieving high regioselectivity can be a challenge. The use of bidentate phosphine ligands, such as dppp, can favor the formation of the internal (α) arylation product.[4]
-
-
Base: The base is essential for regenerating the Pd(0) catalyst in the final step of the catalytic cycle.[5] Both organic bases (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, NaOAc) are commonly used. The choice of base can significantly impact the yield, and screening is recommended.[2][6]
-
Solvent: Polar aprotic solvents like DMF, DMAc, and NMP are most commonly used as they can dissolve the reactants and stabilize the catalytic species.[2] The choice of solvent can influence reaction rate and yield.[6]
Data Presentation: Parameter Screening
The following tables provide illustrative data on how screening different reaction parameters can impact the yield of the Heck arylation.
Table 1: Effect of Base and Solvent on Heck Reaction Yield
| Entry | Aryl Halide | Vinyl Compound | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | K₂CO₃ (2.0) | DMF | 120 | 75 |
| 2 | 4-Bromoacetophenone | Styrene | NaOAc (2.0) | DMF | 120 | 88 |
| 3 | 4-Bromoacetophenone | Styrene | Et₃N (2.0) | DMF | 120 | 92 |
| 4 | 4-Bromoacetophenone | Styrene | Et₃N (2.0) | DMAc | 120 | 95 |
| 5 | 4-Bromoacetophenone | Styrene | Et₃N (2.0) | NMP | 120 | 93 |
| 6 | 4-Chloroanisole | n-Butyl acrylate | K₂CO₃ (2.0) | DMAc | 140 | 45 |
| 7 | 4-Chloroanisole | n-Butyl acrylate | Cs₂CO₃ (2.0) | DMAc | 140 | 68 |
| 8 | 4-Chloroanisole | n-Butyl acrylate | K₃PO₄ (2.0) | DMAc | 140 | 72 |
Data is synthesized from general trends reported in the literature for illustrative purposes.[2][6]
Table 2: Comparison of Phosphine Ligands for the Heck Arylation of 4-Chlorotoluene with Styrene
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Ligand Structure | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Triphenylphosphine | 140 | <10 |
| 2 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Tri(o-tolyl)phosphine | 140 | 35 |
| 3 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Tri(tert-butyl)phosphine | 140 | 85 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 140 | 92 |
Data is synthesized from general trends reported in the literature for illustrative purposes.[2]
Experimental Protocols
General Protocol for a Heck Arylation Screening Reaction
This protocol provides a starting point for the optimization of a Heck reaction between an aryl halide and a vinyl compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Vinyl compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, P(t-Bu)₃, or other, 0.04 mmol, 4 mol%)
-
Base (e.g., triethylamine, K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMAc, 5 mL)
-
Magnetic stir bar
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the palladium(II) acetate and the phosphine ligand.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide, the vinyl compound, and the anhydrous solvent.
-
Base Addition: Add the base to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the key steps in the catalytic cycle of the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow for Low Yields
This workflow provides a logical sequence of steps to diagnose and resolve low yields in a Heck reaction.
Caption: A stepwise workflow for troubleshooting low yields in Heck reactions.
Logical Relationships of Reaction Parameters
This diagram illustrates the interconnectedness of various reaction parameters and their influence on the outcome of the Heck reaction.
Caption: Key parameters influencing the yield of a Heck arylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Stability issues of 3-Vinyl-1,1'-biphenyl under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Vinyl-1,1'-biphenyl under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The main stability issue for this compound under acidic conditions is the reactivity of the vinyl group. The vinyl group is susceptible to electrophilic attack by protons, which can initiate two primary degradation pathways:
-
Acid-Catalyzed Polymerization: This is a significant concern where the protonation of the vinyl group generates a carbocation intermediate. This intermediate can then react with other molecules of this compound, leading to the formation of oligomers or polymers.[1][2] This process can result in the loss of your starting material, increased viscosity of the solution, or precipitation of polymeric byproducts.[1]
-
Acid-Catalyzed Hydration: In the presence of water, the vinyl group can undergo hydration to form 1-(1,1'-biphenyl-3-yl)ethanol. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon.[3][4]
The biphenyl core itself is generally very stable under most acidic conditions.[5]
Q2: How does this compound behave under basic conditions?
A2: Under basic conditions, the vinyl group is again the reactive center. Potential degradation pathways include:
-
Base-Catalyzed Polymerization: Strong bases can initiate the anionic polymerization of styrenic compounds.[6] The mechanism involves the addition of an anion across the double bond to form a carbanion, which can then propagate a polymer chain.[7] This is more likely to occur with very strong bases (e.g., organometallics, sodium amide) in polar aprotic solvents.
-
Isomerization: While less common for this specific structure, strong bases can potentially catalyze the isomerization of the vinyl group if there's a possibility to move the double bond into a more conjugated position, though this is not a primary pathway for 3-vinylbiphenyl.[8][9]
The biphenyl structure remains highly stable in alkaline media.[5]
Q3: What are the recommended storage and handling conditions for this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon to prevent oxidation and moisture-induced reactions.[10] Refrigerated temperatures (2-8°C) are recommended to minimize the risk of autopolymerization. It is often supplied with a polymerization inhibitor; care should be taken not to remove it unless immediately before use. Avoid contact with strong acids, bases, and oxidizing agents during storage.
Q4: I am observing unexpected peaks in my chromatogram when analyzing my reaction mixture containing this compound. What could be the cause?
A4: Unexpected peaks often indicate the presence of degradation products or impurities.[11] Consider the following possibilities:
-
Degradation: Review your experimental conditions. Was the compound exposed to acidic or basic conditions, high temperatures, or UV light? The new peaks could correspond to oligomers, the hydrated product, or other byproducts.
-
Starting Material Purity: Verify the purity of your initial this compound.
-
Reaction with Other Reagents: The vinyl group is reactive and may have participated in side reactions with other components in your mixture.
To identify the cause, a forced degradation study is recommended to see if the unexpected peaks match the profiles of known degradation products.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem Observed | Potential Cause | Recommended Solution(s) |
| Sample turns viscous, cloudy, or forms a precipitate upon acidification. | Acid-catalyzed polymerization of the vinyl group.[1] | • Reduce the concentration of the acid. • Lower the reaction temperature. • Use a buffered acidic solution to maintain a less aggressive pH. • Decrease the reaction time or analyze the sample at shorter intervals.[1] |
| Loss of starting material under basic conditions without identifiable product formation. | Base-catalyzed polymerization, leading to insoluble high molecular weight polymers.[6][7] | • Use a weaker base or reduce the amount of base used. • Ensure the reaction is performed at a controlled, low temperature. • Choose a less polar solvent if compatible with your reaction. |
| Appearance of a new, more polar spot/peak consistent with an alcohol. | Acid-catalyzed hydration of the vinyl group in the presence of water.[3] | • Use anhydrous solvents and reagents. • Run the reaction under an inert, dry atmosphere (e.g., nitrogen or argon). |
| Sample discolors (yellows or browns) during the reaction or workup. | Formation of colored byproducts, possibly from polymerization or minor oxidation of impurities.[1] | • Work under an inert atmosphere to minimize oxidation. • Use purified, deoxygenated solvents. • If radical pathways are suspected (less likely but possible), consider adding a radical scavenger. |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for stability issues.
Potential Degradation Pathways
Acid-Catalyzed Degradation
Under acidic conditions, the vinyl group can be protonated to form a benzylic carbocation, which is stabilized by the biphenyl ring system. This intermediate can then be attacked by a nucleophile (like water) or another vinylbiphenyl molecule.
Caption: Potential degradation pathways in acidic media.
Base-Catalyzed Degradation
Under strongly basic conditions, an anionic polymerization pathway can be initiated.
Caption: Anionic polymerization pathway under strong base.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to rapidly identify potential degradation products under stressed acidic and basic conditions.[10]
Objective: To identify degradation products and primary degradation pathways.
Methodology:
-
Sample Preparation: Prepare three sets of 1 mg/mL solutions of this compound in a suitable solvent (e.g., acetonitrile or THF).
-
Stress Conditions:
-
Acidic: To one set, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Basic: To a second set, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Control: To the third set, add an equal volume of water.
-
-
Incubation: Seal all vials and incubate them at 60°C for 24 hours.[10] Protect from light to prevent photolytic degradation.
-
Analysis: After incubation, neutralize the acidic and basic samples. Analyze all three samples (Control, Acidic, Basic) by HPLC-UV and LC-MS.
-
Evaluation: Compare the chromatograms. A decrease in the peak area of the parent compound and the appearance of new peaks in the stressed samples relative to the control indicates degradation. Use MS data to tentatively identify the mass of degradation products.
Protocol 2: Isothermal Stability Assessment
This protocol helps determine the degradation rate under specific pH and temperature conditions.
Objective: To quantify the stability of this compound over time.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a buffered solution at the desired pH (e.g., pH 4, pH 7, pH 9).
-
Incubation: Aliquot the solution into several sealed, light-protected vials and place them in a constant temperature chamber (e.g., 25°C or 40°C).[10]
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH set.
-
Analysis: Immediately analyze the removed sample by a validated, stability-indicating HPLC method to quantify the concentration of this compound.
-
Data Presentation: Plot the concentration of this compound versus time for each condition. The rate of degradation can be determined from the slope of this line.
Workflow for Stability Testing
Caption: General workflow for an isothermal stability study.
Data Presentation
The following table provides a hypothetical summary of results from a forced degradation study to illustrate expected outcomes. Actual degradation rates are highly dependent on the specific conditions (concentration, solvent, temperature).
Table 1: Example Forced Degradation Results for this compound
| Condition (24h @ 60°C) | % Assay of Parent Compound | Major Degradation Products Observed | Potential Pathway |
| Control (Solvent only) | >99% | None Detected | - |
| 0.1 M HCl | 75% | Oligomers, 1-(1,1'-biphenyl-3-yl)ethanol | Polymerization, Hydration |
| 0.1 M NaOH | 95% | Trace amounts of high MW species | Anionic Polymerization |
Note: The biphenyl core is not expected to degrade under these conditions. Analytical methods like HPLC, GC-MS, and NMR are essential for identifying and quantifying degradation products.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Alkene Isomerization Revitalizes the Coates–Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Effective Stabilization of 3-Vinyl-1,1'-biphenyl with TBC
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the effective stabilization of 3-Vinyl-1,1'-biphenyl using 4-tert-butylcatechol (TBC).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of TBC in this compound?
A1: 4-tert-butylcatechol (TBC) serves as a polymerization inhibitor for this compound and other reactive vinyl monomers. Its principal role is to prevent premature and uncontrolled polymerization during storage, transportation, and handling, which can be initiated by exposure to heat, light, or contaminants.
Q2: How does TBC inhibit the polymerization of this compound?
A2: TBC is a free-radical scavenger. Its inhibitory mechanism is dependent on the presence of dissolved oxygen. In the presence of oxygen, monomer radicals react to form peroxide radicals. TBC then donates a hydrogen atom to these peroxide radicals, terminating the radical chain reaction and preventing polymerization.
Q3: What is the recommended concentration of TBC for stabilizing this compound?
Q4: Is it necessary to remove TBC before using this compound in a polymerization reaction?
A4: Yes, it is crucial to remove TBC before initiating a controlled polymerization. TBC's inhibitory action will interfere with the desired polymerization process, potentially leading to low yields or complete inhibition of the reaction.
Q5: What are the recommended storage conditions for this compound stabilized with TBC?
A5: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. It is advisable to store the container tightly sealed to prevent the ingress of moisture and atmospheric oxygen, which is necessary for the inhibitor to function effectively.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Premature polymerization (increased viscosity, solidification) during storage. | 1. Insufficient TBC concentration: The initial TBC concentration may be too low for the storage conditions (e.g., elevated temperature). 2. Depletion of TBC: TBC is consumed over time, especially at higher temperatures. 3. Absence of oxygen: TBC requires a minimal amount of dissolved oxygen to function as an inhibitor. | 1. Increase TBC Concentration: If storing for extended periods or at elevated temperatures, consider increasing the TBC concentration to the higher end of the recommended range (e.g., 100 ppm). 2. Monitor TBC Levels: Periodically check the TBC concentration using analytical methods like HPLC or UV-Vis spectroscopy. Replenish TBC if levels fall below the effective threshold. 3. Ensure Minimal Headspace Oxygen: While TBC needs oxygen, excessive oxygen can promote peroxide formation. Store in a tightly sealed container with minimal headspace. |
| Incomplete or slow polymerization in the intended reaction. | 1. Incomplete removal of TBC: Residual TBC from the stabilized monomer is inhibiting the polymerization reaction. | 1. Optimize TBC Removal: Ensure the TBC removal procedure is performed thoroughly. Repeat the washing step with aqueous NaOH solution or increase the amount of alumina used for column chromatography. Confirm TBC removal with an appropriate analytical test before starting the polymerization. |
| Discoloration of the this compound. | 1. Oxidation of TBC: TBC can oxidize over time, leading to colored byproducts. 2. Contamination: Presence of impurities that react with the monomer or TBC. | 1. Store under an inert atmosphere: For long-term storage or high-purity applications, consider storing under a nitrogen or argon atmosphere to minimize oxidation. 2. Use high-purity monomer and TBC: Ensure the starting materials are of high purity to avoid side reactions. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Recommended TBC Concentration | 50 - 100 ppm | Starting range; optimization may be necessary. |
| Typical Oxygen Requirement | 15 - 20 ppm (dissolved) | Based on data for styrene; essential for TBC activity. |
| TBC Form | Solid flakes or 85% solution in methanol/water | Choose based on dosing requirements and safety protocols. |
Experimental Protocols
Protocol 1: Addition of TBC to this compound
Objective: To prepare a stabilized solution of this compound with a target TBC concentration of 100 ppm.
Materials:
-
This compound (unstabilized)
-
4-tert-butylcatechol (TBC), solid
-
A clean, dry, amber glass bottle with a screw cap
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound into the amber glass bottle.
-
Calculate the mass of TBC needed to achieve a 100 ppm concentration. For example, for 100 g of monomer, you will need 10 mg of TBC.
-
Accurately weigh the calculated amount of solid TBC.
-
Add the TBC to the this compound in the bottle.
-
Add a magnetic stir bar to the bottle.
-
Seal the bottle tightly and place it on a magnetic stirrer.
-
Stir the solution at room temperature until the TBC is completely dissolved.
-
Store the stabilized solution in a cool, dark, and well-ventilated area.
Protocol 2: Removal of TBC from this compound via Aqueous Wash
Objective: To remove TBC from stabilized this compound prior to polymerization.
Materials:
-
This compound (stabilized with TBC)
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator (optional)
Procedure:
-
Place the TBC-stabilized this compound into a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the deprotonated TBC) will be at the bottom.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Drain and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine solution to aid in the removal of water. Drain and discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl the flask and let it stand for 15-20 minutes.
-
Filter the dried this compound to remove the drying agent.
-
The purified monomer is now ready for use. For very high purity requirements, the monomer can be further purified by vacuum distillation.
Protocol 3: Analytical Determination of TBC Concentration by UV-Vis Spectroscopy
Objective: To quantify the concentration of TBC in a this compound sample.
Materials:
-
This compound sample
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Spectrophotometry grade solvent (e.g., cyclohexane or methanol)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of a known concentration of TBC in the chosen solvent.
-
Perform a series of dilutions to create at least five calibration standards of different, known TBC concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for TBC (typically around 275 nm).
-
Plot a graph of absorbance versus concentration to create a calibration curve and determine the linear regression equation.
-
-
Sample Analysis:
-
Accurately weigh a known amount of the TBC-stabilized this compound sample and dissolve it in a known volume of the solvent.
-
Measure the absorbance of the sample solution at the λmax of TBC.
-
Use the calibration curve's linear regression equation to calculate the concentration of TBC in the sample solution.
-
Calculate the TBC concentration in the original this compound sample in ppm.
-
Visualizations
Technical Support Center: Overcoming Poor Solubility of Biphenyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of biphenyl derivatives in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when selecting a solvent for a biphenyl derivative?
A1: The principle of "like dissolves like" is a good starting point. Biphenyl derivatives are generally non-polar to moderately polar. Therefore, non-polar and polar aprotic solvents are often good choices. It is recommended to start with common laboratory solvents and assess the solubility qualitatively before moving to quantitative methods.
Q2: My biphenyl derivative is not dissolving in a common organic solvent. What should I do next?
A2: If your biphenyl derivative is not dissolving, you can try several strategies:
-
Increase the temperature: The solubility of most organic compounds increases with temperature. Gentle heating of the solvent can significantly improve solubility.[1]
-
Use a co-solvent system: Adding a second, miscible solvent can enhance the overall solvating power of the solvent system.[1]
-
Consider a stronger solvent: If initial attempts fail, moving to a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) may be necessary.[1]
-
Reduce particle size: Grinding the biphenyl derivative to a finer powder can increase the surface area and improve the rate of dissolution.
Q3: My biphenyl derivative precipitates out of the solution during the reaction. What could be the cause and how can I prevent it?
A3: Precipitation during a reaction can be caused by several factors:
-
Change in solvent polarity: The reaction itself might be producing a product that alters the polarity of the reaction mixture, causing the starting material or an intermediate to precipitate.
-
Temperature fluctuations: A decrease in temperature can lead to a drop in solubility and cause the compound to crash out of the solution.
-
Formation of an insoluble salt: In reactions involving bases, the deprotonated form of a hydroxylated biphenyl derivative might be insoluble in the organic solvent.[1]
To prevent this, you can:
-
Use a solvent system that can accommodate both reactants and products.
-
Maintain a consistent reaction temperature.
-
For reactions involving bases where salt precipitation is an issue, consider using a more polar aprotic solvent or employing phase-transfer catalysis.[1]
Q4: How does the structure of a biphenyl derivative affect its solubility?
A4: The functional groups on the biphenyl backbone play a crucial role in determining its solubility. The presence of polar groups, such as hydroxyl (-OH) groups, allows for hydrogen bonding, which can increase solubility in polar solvents. Conversely, the non-polar biphenyl structure contributes to its solubility in organic solvents.[2] Highly chlorinated biphenyls, for example, are very soluble in non-polar organic solvents and lipids.[3][4]
Q5: Are there any specific techniques to enhance the solubility of biphenyl derivatives for biological or pharmaceutical applications?
A5: Yes, for applications in aqueous media, several techniques can be employed:
-
pH adjustment: For ionizable biphenyl derivatives, adjusting the pH of the medium can significantly increase solubility.
-
Use of co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, and DMSO can be used to create co-solvent systems that enhance aqueous solubility.[5][6]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: These can form micelles that encapsulate the biphenyl derivative, aiding its dissolution in aqueous media.[6]
Troubleshooting Guides
Issue 1: Incomplete Dissolution of a Biphenyl Derivative
This guide provides a systematic approach to troubleshooting incomplete dissolution.
Caption: Troubleshooting workflow for incomplete dissolution.
Issue 2: Precipitation During Reaction
This guide helps to diagnose and solve issues of compound precipitation during a chemical reaction.
Caption: Troubleshooting guide for precipitation during a reaction.
Quantitative Data
Solubility of 4,4'-Dihydroxybiphenyl
The following table summarizes the qualitative and quantitative solubility of 4,4'-Dihydroxybiphenyl in various solvents.
| Solvent | Qualitative Solubility | Quantitative Solubility (at specific temperature) |
| Water | Insoluble / Sparingly soluble | Data not available |
| Methanol | Soluble[2][7] | Data not available |
| Ethanol | Soluble[2][7] | Data not available |
| Acetone | Soluble[2] | Data not available |
| Ether | Soluble[2][7] | Data not available |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | 100 mg/mL (537.03 mM)[2] |
| Dimethylformamide (DMF) | Very soluble[2] | Data not available |
| Tetrahydrofuran (THF) | Soluble[8] | Data not available |
General Solubility of Polychlorinated Biphenyls (PCBs)
PCBs exhibit the following general solubility characteristics:
| Solvent Type | Solubility | Notes |
| Water | Relatively insoluble[3][9] | Solubility decreases with increased chlorination.[3][9] |
| Non-polar organic solvents | Freely soluble[3][9][4] | Examples include oils and biological lipids. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the steps for determining the thermodynamic solubility of a biphenyl derivative.[10][11][12]
Materials:
-
Biphenyl derivative (solid)
-
Selected solvent(s)
-
Sealed containers (e.g., screw-capped vials)
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid biphenyl derivative to a known volume of the solvent in a sealed container. The excess solid ensures that a saturated solution is in equilibrium with the undissolved solid.[2]
-
-
Equilibration:
-
Tightly seal the containers and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Allow the mixture to shake for a sufficient period (typically 24-72 hours) to reach equilibrium.[11]
-
-
Phase Separation:
-
After equilibration, let the containers stand to allow the excess solid to settle.
-
Carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtering the solution through a syringe filter.
-
-
Quantification:
-
Analyze the concentration of the biphenyl derivative in the clear, saturated solution using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[2] A calibration curve with standard solutions of known concentrations should be used for accurate quantification.
-
-
Data Analysis:
-
Express the solubility as the concentration of the solute in the saturated solution (e.g., in mg/mL, g/100 mL, or mol/L).[2]
-
Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol provides a method for screening different co-solvent systems to improve the solubility of a biphenyl derivative.
Materials:
-
Biphenyl derivative
-
Primary solvent (in which the compound has low solubility)
-
A selection of miscible co-solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, THF, DMF, DMSO)
-
Vials or multi-well plates
-
Vortex mixer or shaker
-
Analytical instrument for quantification (optional, for quantitative screening)
Procedure:
-
Preparation of Stock Solution (Optional, for kinetic solubility):
-
Prepare a concentrated stock solution of the biphenyl derivative in a good solvent (e.g., DMSO).
-
-
Preparation of Solvent Mixtures:
-
In a series of vials or wells, prepare different binary solvent mixtures at various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 of primary solvent to co-solvent).
-
-
Solubility Assessment (Qualitative):
-
Add a small, consistent amount of the solid biphenyl derivative to each solvent mixture.
-
Vortex or shake the mixtures vigorously for a set period.
-
Visually inspect each mixture for the presence of undissolved solid. Rank the co-solvent systems based on their ability to dissolve the compound.
-
-
Solubility Assessment (Quantitative):
-
For a more precise determination, follow the shake-flask method described in Protocol 1 for the most promising co-solvent systems identified in the qualitative screen.
-
-
Data Analysis:
-
Plot the solubility of the biphenyl derivative as a function of the co-solvent concentration to identify the optimal co-solvent and its concentration for maximizing solubility.
-
Visualizations
Solvent Selection Workflow
The following diagram illustrates a decision-making process for selecting an appropriate solvent system.
Caption: A decision-making workflow for solvent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. 4,4′-Dihydroxy Biphenyl – N.S.CHEMICALS [nschemicals.in]
- 8. 4,4'-Dihydroxybiphenyl | 92-88-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. quora.com [quora.com]
- 12. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
Comparative Reactivity Analysis: 3-Vinyl-1,1'-biphenyl vs. 4-Vinyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Vinyl-1,1'-biphenyl and 4-Vinyl-1,1'-biphenyl. The analysis is grounded in fundamental principles of organic chemistry, supported by analogous experimental data from substituted styrenes, to predict and explain the differences in their behavior in common organic transformations.
Introduction
This compound and 4-Vinyl-1,1'-biphenyl are isomeric aromatic compounds that serve as valuable monomers in polymer synthesis and as intermediates in the development of complex organic molecules. Their reactivity is primarily dictated by the electronic properties of the vinyl group, which is influenced by the position of the phenyl substituent on the biphenyl core. This guide will explore these electronic effects and their implications for polymerization and electrophilic addition reactions.
Electronic Effects and Predicted Reactivity
The reactivity of the vinyl group in these isomers is governed by a combination of inductive and resonance effects of the second phenyl ring. The phenyl group is generally considered to be electron-withdrawing via an inductive effect (-I) due to the higher electronegativity of sp² hybridized carbons. Conversely, it can act as an electron-donating group through resonance (+M) by delocalizing its π-electrons.
-
4-Vinyl-1,1'-biphenyl: In this isomer, the second phenyl ring is in the para position relative to the vinyl group. This allows for direct resonance conjugation between the phenyl ring and the vinyl group. This resonance effect donates electron density to the vinyl double bond, making it more nucleophilic.
-
This compound: In the meta position, the direct resonance delocalization from the second phenyl ring to the vinyl group is not possible. Therefore, the electron-withdrawing inductive effect of the phenyl group is expected to be the dominant electronic influence on the vinyl group, making it less electron-rich compared to the 4-isomer.
Based on these electronic differences, a higher reactivity is predicted for 4-Vinyl-1,1'-biphenyl in reactions that are favored by increased electron density at the double bond, such as electrophilic additions and cationic polymerizations. Conversely, This compound is expected to be more reactive in reactions favored by electron-withdrawing groups, such as anionic polymerization. In free-radical polymerization, studies on substituted styrenes have shown that electron-withdrawing groups tend to decrease the polymerization rate.
Data Presentation: Comparison of Properties and Predicted Reactivity
| Property/Reaction Type | This compound | 4-Vinyl-1,1'-biphenyl | Rationale for Predicted Difference |
| Chemical Structure | Phenyl group at the 3-position | Phenyl group at the 4-position | Isomeric position of the phenyl substituent. |
| CAS Number | 38383-51-6[1] | 2350-89-2[2] | - |
| Molecular Formula | C₁₄H₁₂[1] | C₁₄H₁₂[2] | - |
| Molecular Weight | 180.25 g/mol [1] | 180.25 g/mol [2] | - |
| Predicted Reactivity in Free-Radical Polymerization | Lower | Higher | The electron-withdrawing inductive effect of the 3-phenyl group is expected to decrease the reactivity of the vinyl monomer. The electron-donating resonance effect of the 4-phenyl group increases electron density and is expected to enhance reactivity. |
| Predicted Reactivity in Cationic Polymerization | Lower | Higher | The electron-donating resonance effect in the 4-isomer stabilizes the cationic intermediate, leading to a faster polymerization rate. The inductive effect in the 3-isomer would destabilize the cation. |
| Predicted Reactivity in Electrophilic Addition (e.g., Bromination) | Lower | Higher | The higher electron density of the double bond in the 4-isomer makes it more susceptible to attack by electrophiles. |
Experimental Protocols
The following are representative experimental protocols for reactions involving vinyl aromatic compounds, which can be adapted for this compound and 4-Vinyl-1,1'-biphenyl.
Free-Radical Polymerization
Objective: To synthesize poly(vinylbiphenyl) via free-radical polymerization.
Materials:
-
Vinylbiphenyl monomer (3- or 4-isomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
Procedure:
-
In a flame-dried Schlenk flask, dissolve the vinylbiphenyl monomer (e.g., 5 g) in toluene (20 mL).
-
Add AIBN (e.g., 0.05 g, ~1 mol% relative to the monomer).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
Terminate the reaction by cooling the flask in an ice bath.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing methanol (200 mL) with vigorous stirring.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 60°C to a constant weight.
Electrophilic Bromination
Objective: To perform the electrophilic addition of bromine across the vinyl double bond.
Materials:
-
Vinylbiphenyl monomer (3- or 4-isomer)
-
Pyridinium tribromide
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the vinylbiphenyl monomer (e.g., 1 g) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Add pyridinium tribromide (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Continue stirring for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water (100 mL) and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude dibrominated product.
-
The product can be further purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Electronic effects in this compound and 4-Vinyl-1,1'-biphenyl.
Caption: General experimental workflow for free-radical polymerization.
Conclusion
The isomeric position of the phenyl substituent in vinylbiphenyls has a significant impact on the electronic properties of the vinyl group, and consequently, on their chemical reactivity. 4-Vinyl-1,1'-biphenyl, with its capacity for direct resonance stabilization, is predicted to be more reactive than this compound in polymerization and electrophilic addition reactions that proceed through electron-deficient transition states or intermediates. This understanding is crucial for selecting the appropriate isomer and reaction conditions to achieve desired outcomes in polymer synthesis and drug development. Further experimental studies are warranted to quantify these reactivity differences.
References
A Comparative Guide to Validating the Purity of Synthesized 3-Vinyl-1,1'-biphenyl by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the validation process. The presence of impurities can significantly impact experimental outcomes, toxicity studies, and the overall efficacy of a potential drug candidate. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for validating the purity of 3-Vinyl-1,1'-biphenyl.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. It excels in separating the target compound from structurally similar impurities that may arise during synthesis, such as positional isomers or by-products.
Experimental Protocol: Purity Determination of this compound by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable. A C18 reversed-phase column is recommended due to the non-polar nature of the analyte.
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
This compound reference standard (purity ≥ 99.5%)
-
Synthesized this compound sample
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 15 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the synthesized this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity of the synthesized sample is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques offer complementary information and may be advantageous in specific scenarios.
A. Gas Chromatography (GC)
GC is highly effective for volatile and thermally stable compounds. Coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification, it provides excellent separation efficiency and sensitivity.
-
Experimental Protocol Overview:
-
Instrumentation: GC system with FID or MS detector and a capillary column (e.g., 5% diphenyl/95% dimethylpolysiloxane).
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or hexane.
-
Analysis: Inject the sample into the heated inlet, where it is vaporized. The components are separated based on their boiling points and interaction with the stationary phase as they pass through the column under a temperature gradient.
-
-
Advantages over HPLC:
-
Higher resolution for volatile impurities.
-
Can detect and quantify residual solvents from the synthesis.
-
-
Disadvantages:
-
Not suitable for non-volatile or thermally labile impurities.
-
Potential for on-column degradation of the analyte at high temperatures.
-
B. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte. It relies on an internal standard of known purity and concentration.
-
Experimental Protocol Overview:
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the synthesized sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[1] Dissolve in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay). The purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a signal from the internal standard.[1][2]
-
-
Advantages over HPLC:
-
Provides structural confirmation of the main component and impurities.
-
Absolute quantification without a specific analyte reference standard.
-
Can identify and quantify non-chromophoric impurities.
-
-
Disadvantages:
-
Lower sensitivity compared to HPLC and GC.
-
Signal overlap can complicate quantification in complex mixtures.
-
Requires a more specialized instrument and expertise.
-
Data Presentation and Comparison
To illustrate the comparative performance, consider the hypothetical purity analysis of three different batches of synthesized this compound.
Table 1: Comparison of Analytical Methods for Purity Validation
| Parameter | HPLC-UV | GC-FID | qNMR |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility | Nuclear spin resonance in a magnetic field |
| Primary Use | Purity of non-volatile compounds, isomer separation | Purity of volatile compounds, residual solvents | Absolute purity, structural elucidation |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Precision | High (RSD < 1%) | High (RSD < 1%) | High (RSD < 2%) |
| Sample Throughput | High | High | Low |
| Structural Info | Limited (UV spectrum) | Limited (MS provides fragmentation) | Excellent (Full structure) |
| Reference Standard | Analyte-specific standard required | Analyte-specific standard required | Internal standard (not analyte-specific) |
Table 2: Hypothetical Purity Data for Synthesized this compound Batches (%)
| Batch Number | HPLC Purity (%) | GC Purity (%) | qNMR Purity (% w/w) | Major Impurities Identified |
| SYNTH-001 | 99.6 | 99.5 | 99.2 | Residual starting material, 4-Vinylbiphenyl isomer |
| SYNTH-002 | 98.5 | 98.4 | 98.1 | Dimerization by-product, unreacted intermediates |
| SYNTH-003 | 99.9 | 99.8 | 99.5 | Trace residual solvent (by GC-MS) |
Note: The slightly lower purity values from qNMR can be attributed to its ability to detect non-chromophoric or non-volatile impurities that may be missed by HPLC-UV and GC.
Conclusion
For routine quality control and purity validation of synthesized this compound, HPLC is the method of choice due to its high precision, throughput, and excellent ability to separate common synthesis-related impurities like positional isomers.
Gas Chromatography serves as a valuable complementary technique, particularly for the detection and quantification of volatile impurities and residual solvents, which are critical parameters in pharmaceutical development.
Quantitative NMR stands out as a powerful, non-destructive primary method for absolute purity determination and structural confirmation without requiring an identical reference standard. It is indispensable for the characterization of new batches and for resolving discrepancies observed in other chromatographic methods.
A comprehensive purity assessment strategy for this compound should leverage HPLC as the primary workhorse, supplemented by GC and qNMR for complete impurity profiling and definitive characterization, ensuring the highest confidence in the quality of the synthesized material for research and development.
References
A Comparative Guide to Alternative Synthetic Routes for 3-Ethenyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthetic routes for the preparation of 3-ethenyl-1,1'-biphenyl, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and advanced materials. The following sections detail the most common and effective palladium-catalyzed cross-coupling reactions—Suzuki, Stille, and Heck—as well as classical olefination and organometallic methods like the Wittig and Grignard reactions. Each method is evaluated based on performance, with supporting experimental data and detailed protocols to inform your synthetic strategy.
Performance Comparison of Synthetic Routes
The selection of a synthetic route is a critical decision influenced by factors such as yield, reaction conditions, substrate scope, and the toxicity of reagents. The following table summarizes the key quantitative data for the primary synthetic strategies leading to 3-ethenyl-1,1'-biphenyl.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki Coupling | 3-Bromobiphenyl, Vinylboronic acid or its esters | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | 85-95 | High yields, mild reaction conditions, commercially available and stable boronic acids, low toxicity of byproducts.[1][2] | Requires pre-synthesis of the organoboron reagent. |
| Stille Coupling | 3-Bromobiphenyl, Vinyltributylstannane | Pd catalyst (e.g., Pd(PPh₃)₄) | 70-90 | Mild reaction conditions, tolerant of a wide range of functional groups.[3][4][5] | Toxicity of organotin reagents and byproducts, purification can be challenging.[3] |
| Heck Reaction | 3-Bromobiphenyl, Ethylene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 60-80 | Atom economical (uses ethylene gas directly), avoids pre-functionalized vinyl partners.[6][7] | Can require high pressure of ethylene, potential for side reactions like double arylation. |
| Wittig Reaction | 3-Biphenylcarboxaldehyde, Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi, NaH) | 70-85 | Well-established and reliable for alkene synthesis, predictable stereochemistry for some ylides.[8] | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. |
| Grignard Reaction | 3-Bromobiphenyl, Vinyl bromide | Magnesium | 50-70 | Inexpensive starting materials. | Highly sensitive to moisture and air, potential for side reactions.[9][10] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and substrate purity.
Suzuki Coupling
This protocol describes the synthesis of 3-ethenyl-1,1'-biphenyl via a palladium-catalyzed Suzuki coupling reaction between 3-bromobiphenyl and potassium vinyltrifluoroborate.
Materials:
-
3-Bromobiphenyl
-
Potassium vinyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 3-bromobiphenyl (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 3-ethenyl-1,1'-biphenyl.
Heck Reaction
This protocol outlines the synthesis of 3-ethenyl-1,1'-biphenyl via a palladium-catalyzed Heck reaction between 3-bromobiphenyl and ethylene gas.
Materials:
-
3-Bromobiphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethylene gas
-
High-pressure reactor (autoclave)
Procedure:
-
To a high-pressure reactor, add 3-bromobiphenyl (1.0 mmol), palladium(II) acetate (0.01 mmol), tri(o-tolyl)phosphine (0.02 mmol), and triethylamine (1.5 mmol).
-
Add anhydrous N,N-dimethylformamide (5 mL).
-
Seal the reactor, purge with ethylene gas, and then pressurize to the desired pressure (e.g., 2-5 atm).
-
Heat the reaction mixture to 100-120 °C and stir for 16-24 hours.
-
After cooling to room temperature, carefully vent the excess ethylene gas.
-
Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield 3-ethenyl-1,1'-biphenyl.
Wittig Reaction
This protocol describes the two-step synthesis of 3-ethenyl-1,1'-biphenyl starting from 3-biphenylcarboxaldehyde via a Wittig reaction.
Step 1: Preparation of the Wittig Reagent (Methyltriphenylphosphonium bromide)
-
This reagent is commercially available but can be prepared by reacting triphenylphosphine with methyl bromide.
Step 2: Wittig Olefination
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
3-Biphenylcarboxaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 mmol) and anhydrous THF (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise. The solution should turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3-biphenylcarboxaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to obtain 3-ethenyl-1,1'-biphenyl.[8]
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of Phosphine-Free vs. Phosphine-Ligand Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance with Supporting Experimental Data
The strategic selection of a catalyst system is paramount to the success of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides a comprehensive comparison of two major classes of palladium catalysts: those employing phosphine ligands and their phosphine-free counterparts. The steric and electronic properties of phosphine ligands play a crucial role in catalyst activity, stability, and selectivity.[1] Conversely, the development of phosphine-free systems is driven by the desire to mitigate the cost, toxicity, and air-sensitivity associated with phosphine ligands.[2][3] This guide presents a comparative analysis of their performance in key cross-coupling reactions, supported by experimental data, to facilitate informed catalyst selection for research and development.
Phosphine-Ligand Palladium Catalysts: The Workhorses of Cross-Coupling
Palladium catalysts bearing phosphine ligands have long been the gold standard in cross-coupling chemistry. The success of these catalysts stems from the unique ability of phosphine ligands to modulate the electronic and steric environment of the palladium center.[4] Bulky, electron-rich phosphines are known to facilitate the oxidative addition of the organohalide and promote the final reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[5][6] The tunability of phosphine ligands allows for the development of highly active and selective catalysts for a wide array of transformations, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[4][7]
Phosphine-Free Palladium Catalysts: A Rising Alternative
In recent years, phosphine-free palladium catalysts have emerged as a compelling alternative, addressing some of the key drawbacks of their phosphine-ligated counterparts. The primary motivation for developing phosphine-free systems is to avoid the use of phosphine ligands, which can be expensive, toxic, and prone to oxidation.[2][3] Phosphine-free catalysts often utilize N-heterocyclic carbenes (NHCs), nitrogen-based ligands, or even operate as ligandless systems where the solvent or other reaction components may play a coordinating role.[2][8] These systems have shown remarkable activity and stability in various cross-coupling reactions, sometimes even outperforming traditional phosphine-based catalysts.[8][9]
Performance Comparison in Key Cross-Coupling Reactions
The efficacy of a catalyst system is highly dependent on the specific cross-coupling reaction, substrates, and reaction conditions. The following tables provide a comparative overview of the performance of phosphine-ligand and phosphine-free palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, with a focus on reaction yield and conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Generally, electron-rich and bulky phosphine ligands are effective in promoting the oxidative addition of palladium to the aryl halide bond.[5][6] However, phosphine-free systems have also demonstrated high efficacy.
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | RT | 2 | 98 | [6] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | RT | 2 | 95 | [6] |
| Aryl Bromides | Arylboronic Acids | Pd(OAc)₂ / Biaryl Phosphacycles | K₃PO₄ | Toluene | RT | 16 | 88-100 | [10] |
| Aryl Halides | Arylboronic Acids | Phosphine-free Pd(L-proline)₂ | K₂CO₃ | Water | MW | 0.17 | 85-96 | [8] |
| Aryl Chlorides | Phenylboronic acid | Phosphine-free Pd/C | K₂CO₃ | Ethanol/Water | 80 | 24 | 90 | [11] |
Heck Reaction
The Heck reaction is a key method for the vinylation of aryl halides. Both phosphine-ligand and phosphine-free catalysts have been successfully employed.
| Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Eugenol | Pd(OAc)₂ (phosphine-free) | K₂CO₃ | DMF/H₂O | 120 | 1 | 100 | [12] |
| Phenylboronic acid | Eugenol | Pd(OAc)₂ (phosphine-free) | - | DMF | 120 | 4 | 92 | [12] |
| Aryl Bromides | Styrene | Phosphapalladacycle | NaOAc | DMA | 120 | 16 | 85-95 | [13] |
| Aryl Chlorides | n-Butyl acrylate | Pd(OAc)₂ / P(tBu)₃ | K₂CO₃ | Dioxane | 120 | 24 | 80-95 | [14] |
| Aryl Bromides | Styrene | PdCl₂ (phosphine-free) | N,N-diisopropylethylamine | NMP | 140 | 24 | 90 | [11] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is particularly critical in this reaction.[15]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | 100 | 24 | 96 | [15] |
| Bromobenzene | Phenoxazine | [Pd(allyl)Cl]₂ / RuPhos | NaOtBu | Toluene | 100 | 24 | >99 | [15] |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / NIXANTPHOS | NaOtBu | Toluene | 100 | 18 | 98 | [16] |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 100 | 18 | 25 | [16] |
| Aryl Chlorides | Primary Alkylamines | [Pd(cinnamyl)Cl]₂ / Hybrid NHC/P ligand | NaOtBu | Toluene | RT | 24 | High | [17] |
Experimental Protocols
A generalized experimental procedure for a high-throughput screening of phosphine ligands in a cross-coupling reaction is detailed below. It is crucial to note that optimal conditions are highly dependent on the specific substrates and the phosphine ligand employed.[1] For phosphine-free systems, the ligand is omitted from the procedure.
General Procedure for Ligand Screening in Suzuki-Miyaura Coupling:
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, arylboronic acid, palladium precursor (e.g., Pd(OAc)₂), a selection of phosphine ligands, and an internal standard in a suitable solvent (e.g., toluene).
-
Reaction Array Setup: In a 96-well plate containing stir bars, dispense the aryl halide and arylboronic acid stock solutions into each well.
-
Catalyst Addition: Using a liquid handling system or calibrated pipettes, dispense the stock solutions of the palladium precursor and a specific phosphine ligand into each designated well.[15]
-
Base Addition: Add a solution of the base (e.g., K₃PO₄) to each well.
-
Reaction Execution: Seal the plate and place it on a heating block with magnetic stirring at the desired temperature for a specified time.[6]
-
Work-up: After cooling to room temperature, quench the reactions and extract the organic components.
-
Analysis: Analyze the organic extracts by GC-MS or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.[6]
Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Heck reactions, along with a generalized experimental workflow for catalyst screening.
A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A simplified catalytic cycle for the Heck reaction.
A generalized workflow for high-throughput catalyst screening.
Conclusion
The choice between phosphine-ligand and phosphine-free palladium catalysts is a critical decision in the design of efficient cross-coupling reactions. While traditional phosphine-ligand systems offer a high degree of tunability and a long history of success, phosphine-free catalysts provide a more cost-effective and environmentally benign alternative. The optimal choice will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations. A systematic screening of different catalyst systems, as outlined in the experimental workflow, is often the most effective strategy for identifying the ideal catalyst for a given transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gessnergroup.com [gessnergroup.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Performance of Biphenyl-Based Host Materials in Phosphorescent OLEDs: A Comparative Guide
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the host material in the emissive layer plays a pivotal role in determining the overall device efficiency, stability, and color purity. This guide provides a comparative analysis of the performance of a vinyl-biphenyl-based polymer host against established host materials, namely 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and poly(N-vinylcarbazole) (PVK), in green and blue phosphorescent OLEDs (PhOLEDs).
Executive Summary
This comparison focuses on a vinyl-type polynorbornene host with 9,9′-(1,1′-biphenyl)-4,4′-diylbis-9H-carbazole (CBP) side groups, herein referred to as P-CBP, as a representative of vinyl-biphenyl-based host materials. Experimental data demonstrates that while the solution-processed P-CBP host shows slightly lower efficiency than the vacuum-deposited molecular CBP host for green PhOLEDs, it significantly outperforms the commonly used polymer host, PVK. For blue PhOLEDs, CBP-based hosts have shown respectable performance, although achieving long operational lifetimes remains a key challenge.
Performance Comparison in Green Phosphorescent OLEDs
The performance of P-CBP as a host material was evaluated in solution-processed green PhOLEDs using the common green phosphorescent emitter, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). The device performance is compared with a device using a conventional molecular CBP host and another using a PVK host.
Table 1: Performance Comparison of Host Materials in Green PhOLEDs with Ir(ppy)₃ Emitter
| Host Material | Emitter Doping Conc. (wt%) | Maximum External Quantum Efficiency (EQE) (%) | Maximum Power Efficiency (lm/W) |
| P-CBP | 2 | 7.2 | 11.0 |
| Molecular CBP | Not specified in snippet | Slightly higher than P-CBP | Not specified in snippet |
| PVK | Not specified in snippet | Lower than P-CBP | Not specified in snippet |
The data indicates that the P-CBP based device, at an optimal doping concentration of 2 wt% of Ir(ppy)₃, achieves a high external quantum efficiency of 7.2% and a power efficiency of 11 lm/W.[1] The performance is noted to be slightly lower than that of a PhOLED with a molecular CBP host, which is a well-established high-performance host material. However, the P-CBP device significantly surpasses the performance of a similar device using a PVK host.[1]
Performance in Blue Phosphorescent OLEDs
Achieving high efficiency and long lifetime in blue PhOLEDs is a significant challenge. While direct comparative data for a 3-Vinyl-1,1'-biphenyl based host in blue PhOLEDs was not available in the reviewed literature, the performance of the parent molecule, CBP, and its derivatives provides a relevant benchmark.
For blue PhOLEDs, host materials are required to have high triplet energies to efficiently confine the excitons on the blue emitter. CBP-type materials with twisted biphenyl or meta-linkages of the carbazole units have been shown to possess high triplet energies (2.95-2.98 eV). In a device using a carbazole-substituted biphenyl host and a blue-emitting carbene complex (Ir(dbfmi)), an external quantum efficiency of 8.7% at 100 cd/m² was achieved.
Table 2: Performance of a CBP-type Host in a Blue Phosphorescent OLED
| Host Material | Emitter | Maximum External Quantum Efficiency (EQE) (%) |
| Carbazole-substituted biphenyl | Ir(dbfmi) | 8.7 |
It is important to note that the operational lifetime of blue PhOLEDs is a critical parameter. While CBP-based phosphorescent OLEDs have demonstrated the potential for extremely long lifetimes for other colors, achieving this for blue emitters remains an active area of research.
Experimental Protocols
A detailed experimental protocol for the fabrication of the P-CBP based OLEDs was not available in the provided search results. However, a general protocol for the fabrication of a multilayer phosphorescent OLED is described below. This protocol is representative of the fabrication process for the devices discussed in this guide.
General OLED Fabrication Protocol (Vacuum Thermal Evaporation)
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to enhance the work function of the ITO and improve hole injection.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), is deposited onto the ITO substrate by vacuum thermal evaporation.
-
Hole Transport Layer (HTL) Deposition: A layer of a hole-transporting material, like N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is then deposited on top of the HIL.
-
Emissive Layer (EML) Deposition: The host material (e.g., CBP) and the phosphorescent dopant (e.g., Ir(ppy)₃) are co-evaporated from separate sources onto the HTL. The doping concentration is precisely controlled by monitoring the deposition rates of the two materials.
-
Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as tris(8-hydroxyquinolinato)aluminum (Alq₃) or 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB), is deposited on the EML.
-
Electron Injection Layer (EIL) Deposition: A thin layer of a low work-function material, like lithium fluoride (LiF), is deposited on the ETL to facilitate electron injection.
-
Cathode Deposition: Finally, a layer of aluminum (Al) is deposited as the cathode to complete the device.
Characterization
The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a photometer. The electroluminescence (EL) spectra are measured with a spectroradiometer. The external quantum efficiency is calculated from the luminance, current density, and EL spectrum.
Logical Relationship of OLED Performance Factors
The following diagram illustrates the key factors influencing the performance of an OLED and their interdependencies.
Caption: Key factors influencing OLED performance.
Experimental Workflow for OLED Fabrication and Testing
The following diagram outlines a typical experimental workflow for the fabrication and performance evaluation of OLEDs.
Caption: Workflow for OLED fabrication and testing.
References
Comparative Guide to the Reaction Products of 3-Vinyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure and properties of reaction products derived from 3-Vinyl-1,1'-biphenyl. The vinyl group of this versatile building block readily participates in a variety of chemical transformations, including addition reactions, polymerizations, and palladium-catalyzed cross-coupling reactions. Understanding the distinct outcomes of these reactions is crucial for the strategic design and synthesis of novel compounds in pharmaceutical and materials science research.
I. Electrophilic Addition Reactions
The electron-rich double bond of this compound is susceptible to electrophilic attack, leading to the formation of saturated derivatives. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the vinyl group, and the nucleophile adds to the more substituted carbon, forming a more stable benzylic carbocation intermediate.
A. Hydrohalogenation (Addition of HBr)
The addition of hydrogen bromide to this compound is expected to proceed via a carbocation intermediate to yield 3-(1-bromoethyl)-1,1'-biphenyl.
Reaction Pathway:
Comparative Analysis of Synthetic Routes to 3-Vinyl-1,1'-biphenyl and Their Associated Byproducts
This guide provides a comparative analysis of four common synthetic methodologies for the preparation of 3-Vinyl-1,1'-biphenyl, a crucial intermediate for researchers, scientists, and drug development professionals. The focus of this guide is to delineate the typical byproducts associated with each synthetic route, offering quantitative comparisons where available, and to provide detailed experimental protocols. Understanding and controlling byproduct formation is critical for ensuring the purity of the final compound and the efficiency of the synthesis.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. The four primary methods evaluated here are:
-
Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.
-
Heck Reaction: A palladium-catalyzed reaction to form a substituted alkene from an aryl or vinyl halide and an alkene.
-
Grignard Reaction: A classic organometallic reaction involving the nucleophilic attack of a Grignard reagent on an electrophile.
-
Wittig Reaction: A widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.
Each of these methods presents a unique profile of potential byproducts that can impact product purity and yield.
Comparison of Synthetic Methods and Byproduct Profiles
The following table summarizes the key aspects of each synthetic route, including typical yields and the major byproducts encountered. The quantitative data is representative of these reaction types, as specific comparative data for this compound is not extensively published.
| Synthetic Method | Reactants | Typical Yield (%) | Major Byproducts | Byproduct Formation Mechanism | Mitigation Strategies |
| Suzuki-Miyaura Coupling | 3-Bromobiphenyl + Potassium vinyltrifluoroborate OR 3-Vinylphenylboronic acid + Bromobenzene | 70-95 | - Homocoupled biphenyls (e.g., 1,1':3',1''-terphenyl, biphenyl)[1][2]- Debrominated starting material (biphenyl)[1] | - Reaction of the organoboron species with itself, often promoted by oxygen.[3]- Protonolysis of the organoboron intermediate before cross-coupling. | - Thoroughly degas reaction mixture.- Use of appropriate phosphine ligands.- Control stoichiometry carefully. |
| Heck Reaction | 3-Bromobiphenyl + Ethylene | 60-85 | - Dehalogenated starting material (biphenyl)[4]- Di-vinylated biphenyl- Polymerized vinylbiphenyl[4] | - β-Hydride elimination from the aryl-palladium intermediate before olefin insertion.- Double insertion of ethylene.- Radical polymerization of the vinyl group at high temperatures. | - Optimize temperature and pressure.[4]- Use of radical inhibitors.- Control reaction time. |
| Grignard Reaction | 3-Biphenylmagnesium bromide + Vinyl bromide OR 3-Vinylphenylmagnesium bromide + Bromobenzene | 50-80 | - Homocoupled product (1,1':3',1''-terphenyl or biphenyl)[5][6]- Benzene (from protonation of Grignard)[6] | - Wurtz-type coupling of the Grignard reagent with the starting halide.[7]- Reaction with trace amounts of water or other protic sources. | - Slow addition of the halide to the magnesium turnings.- Use of rigorously dry glassware and solvents.[8] |
| Wittig Reaction | 3-Formyl-1,1'-biphenyl + Methyltriphenylphosphonium bromide | 80-95 | - Triphenylphosphine oxide (TPPO)[9]- Unreacted aldehyde | - Inherent to the reaction mechanism, where the P=O bond formation is the driving force.[9] | - Chromatography.- Precipitation/crystallization of TPPO.[6][9]- Complexation with metal salts (e.g., ZnCl₂) followed by filtration.[6][9] |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below. These protocols are based on established procedures for similar substrates.
This protocol describes the coupling of 3-bromobiphenyl with potassium vinyltrifluoroborate.[10][11][12]
Materials:
-
3-Bromobiphenyl (1.0 mmol)
-
Potassium vinyltrifluoroborate (1.2 mmol)
-
Palladium(II) chloride (PdCl₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.06 mmol)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol)
-
Tetrahydrofuran (THF), degassed (9 mL)
-
Water, degassed (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromobiphenyl, potassium vinyltrifluoroborate, PdCl₂, PPh₃, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed THF and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent).
This protocol outlines the vinylation of 3-bromobiphenyl using ethylene gas.[4][13][14]
Materials:
-
3-Bromobiphenyl (1.0 mmol)
-
Palladacycle catalyst (e.g., from acetophenone oxime, 0.01 mmol)
-
Potassium acetate (KOAc, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethylene gas
Procedure:
-
Add 3-bromobiphenyl, the palladacycle catalyst, and KOAc to a pressure vessel (e.g., a Fisher-Porter tube).
-
Evacuate and backfill the vessel with ethylene gas (30 psi).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-105 °C and stir for 18-24 hours.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the vessel to room temperature and carefully vent the ethylene gas.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
This protocol describes the reaction of 3-biphenylmagnesium bromide with vinyl bromide.[3][15][16]
Materials:
-
Magnesium turnings (1.2 mmol)
-
3-Bromobiphenyl (1.0 mmol)
-
Vinyl bromide (1.0 M solution in THF, 1.1 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Iodine crystal (catalytic)
Procedure:
-
Place magnesium turnings and an iodine crystal in an oven-dried, three-necked flask under an argon atmosphere.
-
Add 2 mL of anhydrous THF.
-
In a separate flask, dissolve 3-bromobiphenyl in 8 mL of anhydrous THF.
-
Add a small portion of the 3-bromobiphenyl solution to the magnesium suspension and warm gently to initiate Grignard formation.
-
Once the reaction starts (indicated by bubbling and color change), add the remaining 3-bromobiphenyl solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent to 0 °C and add the vinyl bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
This protocol details the synthesis from 3-formyl-1,1'-biphenyl.[17][18]
Materials:
-
Methyltriphenylphosphonium bromide (1.2 mmol)
-
Potassium tert-butoxide (1.2 mmol)
-
3-Formyl-1,1'-biphenyl (1.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (15 mL)
Procedure:
-
Suspend methyltriphenylphosphonium bromide in 10 mL of anhydrous THF in an oven-dried flask under argon.
-
Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise. A deep yellow color indicates ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Dissolve 3-formyl-1,1'-biphenyl in 5 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Byproduct Removal: To remove triphenylphosphine oxide (TPPO), suspend the crude residue in a minimal amount of cold diethyl ether or a hexane/ether mixture and filter to remove the precipitated TPPO.[6][9][19] The filtrate can then be concentrated and purified by column chromatography.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and analytical workflows.
Conclusion
The synthesis of this compound can be achieved through various reliable methods, each with its own advantages and disadvantages concerning byproduct formation.
-
The Suzuki-Miyaura coupling and Wittig reaction generally offer high yields, but require careful control of reaction conditions to minimize homocoupling byproducts or necessitate specific purification strategies to remove stoichiometric byproducts like TPPO.
-
The Heck reaction provides a direct vinylation route but can suffer from side reactions like dehalogenation and polymerization, requiring fine-tuning of temperature and pressure.[4]
-
The Grignard reaction , while fundamental, is highly sensitive to moisture, which can lead to significant byproduct formation and lower yields if not performed under strictly anhydrous conditions.[6]
For researchers aiming for high purity, the choice of synthesis should be guided by the available starting materials and the amenability of the potential byproducts to separation. The analytical workflow presented provides a standard procedure for the crucial step of identifying and quantifying these impurities, ensuring the quality of the final product for subsequent applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. echemi.com [echemi.com]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 18. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 19. Workup [chem.rochester.edu]
A Comparative Guide to Base Selection in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical, yet sometimes underestimated, component of this reaction is the choice of base. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid for transmetalation to the palladium center. The selection of an appropriate base can significantly impact reaction yield, rate, and selectivity. This guide provides a comparative analysis of commonly employed bases in Suzuki-Miyaura reactions, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic routes.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step. There are two primary pathways proposed for the role of the base:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.
The operative pathway can depend on the specific base, solvent, and reactants used. Weaker bases like carbonates and phosphates are commonly used in many Suzuki-Miyaura reactions.
Comparative Performance of Different Bases
The choice of base is critical for the success of a Suzuki-Miyaura coupling reaction. A variety of inorganic and organic bases have been employed, with their performance often depending on the specific substrates and reaction conditions. Inorganic bases are the most commonly used. Their effectiveness is influenced by factors such as basicity, solubility, and the nature of the cation.
Below is a summary of quantitative data from a screening study that compared the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
| Entry | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | 98 |
| 2 | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | 95 |
| 3 | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 96 |
| 4 | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| 5 | NaOH | Toluene/H₂O (10:1) | 100 | 12 | 70 |
| 6 | KOH | Toluene/H₂O (10:1) | 100 | 12 | 75 |
| 7 | KF | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 8 | Et₃N (Triethylamine) | Toluene | 100 | 12 | 45 |
| 9 | DIPEA | Toluene | 100 | 12 | 50 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.
From the data, it is evident that inorganic bases like carbonates and phosphates generally provide higher yields compared to organic bases like triethylamine under these conditions. Sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) were shown to be highly effective. Cesium carbonate (Cs₂CO₃) is also a popular choice, often used in more challenging coupling reactions due to its higher solubility in organic solvents.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions using different types of bases.
General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Efficacy of 3-Vinyl-1,1'-biphenyl as a Precursor for Diverse Polymer Architectures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Vinyl-1,1'-biphenyl as a monomer for synthesizing various polymer architectures. Due to limited publicly available data specifically for the 3-vinyl isomer, this guide leverages data from its close structural analog, 4-Vinyl-1,1'-biphenyl, alongside other relevant vinyl monomers to provide a comprehensive overview.
Executive Summary
Vinylbiphenyl monomers are valuable precursors for high-performance polymers, offering enhanced thermal stability and high refractive indices. While 4-Vinyl-1,1'-biphenyl is well-documented, data on this compound is sparse. This guide outlines the general synthetic pathways applicable to vinyl monomers for creating linear, block, and star polymers and presents a comparative analysis of their expected properties against alternative monomers. The inherent rigidity of the biphenyl unit suggests that polymers derived from this compound would exhibit high glass transition temperatures and refractive indices, making them suitable for advanced optical and electronic applications.
Data Presentation: Comparative Polymer Properties
The following tables summarize the key properties of polymers derived from various vinyl monomers. Data for poly(this compound) is largely extrapolated or based on its 4-isomer due to a lack of specific experimental findings.
Table 1: Thermal and Optical Properties of Homopolymers
| Polymer | Glass Transition Temp. (Tg) (°C) | Refractive Index (nD) |
| Poly(this compound) | Data Not Available | Data Not Available |
| Poly(4-Vinyl-1,1'-biphenyl) | ~135 - 151[1] | ~1.68 (estimated) |
| Polystyrene | ~100 | 1.59[2] |
| Poly(2-vinylnaphthalene) | ~135[3] | ~1.68 |
| Poly(N-vinylcarbazole) | ~150-170[4][5] | ~1.68[5] |
Table 2: Polymerization Characteristics of Vinyl Monomers
| Monomer | Typical Polymerization Methods | Expected Polydispersity (PDI) with Controlled Methods |
| This compound | Anionic, ATRP, RAFT (presumed) | < 1.2 (presumed) |
| 4-Vinyl-1,1'-biphenyl | Anionic, Free Radical | < 1.5 (Anionic)[1] |
| Styrene | Anionic, ATRP, RAFT, Free Radical | < 1.1 (ATRP, RAFT) |
| 2-Vinylnaphthalene | Anionic, ATRP, RAFT | < 1.2 |
| N-Vinylcarbazole | Radical, Cationic | > 1.5 (Radical) |
Experimental Protocols
Anionic Polymerization for Linear Poly(this compound)
Anionic polymerization offers excellent control over molecular weight and polydispersity for styrene-like monomers.[6][7]
Materials:
-
This compound (rigorously purified)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
sec-Butyllithium (sec-BuLi) in cyclohexane (titrated)
-
Methanol (degassed)
Procedure:
-
A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
Anhydrous THF is cannulated into the flask.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
A calculated amount of sec-BuLi initiator is injected via syringe.
-
A solution of purified this compound in THF is added slowly via cannula. The reaction mixture should develop a characteristic color indicating the presence of the living polymer chain ends.
-
The polymerization is allowed to proceed for a set time (e.g., 1-2 hours) at -78 °C.
-
The polymerization is terminated by the addition of a small amount of degassed methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is filtered, washed with methanol, and dried under vacuum.
Atom Transfer Radical Polymerization (ATRP) for Linear Poly(this compound)
ATRP is a versatile controlled radical polymerization technique suitable for a wide range of styrenic monomers.[8]
Materials:
-
This compound (passed through a column of basic alumina to remove inhibitor)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar.
-
The flask is sealed, and the atmosphere is replaced with argon using several vacuum/argon cycles.
-
Degassed anisole, this compound, and PMDETA are added via syringe.
-
The mixture is stirred to form the copper-ligand complex.
-
The initiator, EBiB, is injected to start the polymerization.
-
The flask is placed in a thermostatically controlled oil bath at a specific temperature (e.g., 90-110 °C).
-
Samples can be taken periodically to monitor conversion and molecular weight progression.
-
The polymerization is terminated by cooling to room temperature and exposing the mixture to air.
-
The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.
-
The polymer is precipitated in methanol, filtered, and dried under vacuum.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization for Linear Poly(this compound)
RAFT polymerization is another powerful controlled radical polymerization method known for its tolerance to a wide variety of functional groups.[9][10]
Materials:
-
This compound (inhibitor removed)
-
A RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Dioxane (solvent)
-
Methanol
Procedure:
-
This compound, the RAFT agent, AIBN, and dioxane are added to a Schlenk tube with a magnetic stir bar.
-
The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The sealed tube is placed in an oil bath at a predetermined temperature (e.g., 70 °C) to initiate polymerization.
-
The polymerization is allowed to proceed for a specified time.
-
The reaction is quenched by cooling the tube in an ice bath and exposing it to air.
-
The polymer is isolated by precipitation into methanol, followed by filtration and drying.
Synthesis of Different Polymer Architectures
The controlled nature of the polymerization techniques described above allows for the synthesis of more complex polymer architectures.
Block Copolymers
Block copolymers can be synthesized by the sequential addition of different monomers. For example, in anionic polymerization, after the polymerization of the first monomer (e.g., styrene) is complete, a second monomer (e.g., this compound) can be added to the living polymer chains to grow the second block.[11][12][13]
Star Polymers
Star polymers can be synthesized using two main approaches: "core-first" or "arm-first".[6][14][15] In the "core-first" approach, a multifunctional initiator is used to simultaneously grow multiple polymer arms. In the "arm-first" approach, linear polymer chains (arms) are first synthesized and then reacted with a multifunctional linking agent to form the star polymer.
Mandatory Visualizations
References
- 1. polymersource.ca [polymersource.ca]
- 2. specialchem.com [specialchem.com]
- 3. Poly(2-vinylnaphthalene) average Mw 175,000 28406-56-6 [sigmaaldrich.com]
- 4. Polyvinylcarbazole - Wikipedia [en.wikipedia.org]
- 5. Poly vinyl carbazole | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pslc.ws [pslc.ws]
- 8. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. A New Synthesis Strategy on Styrene-Butadiene Di-Block Copolymer Containing High cis-1,4 Unit Via Transfer of Anionic to Coordination Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elastomer.kuraray.com [elastomer.kuraray.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Star copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
A Comparative Guide to the Thermal Properties of Substituted Biphenyl Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of various substituted biphenyl polymers. The inclusion of a biphenyl moiety in a polymer backbone is known to enhance thermal stability and mechanical strength. However, the nature and position of substituents on the biphenyl ring or adjacent monomers can significantly modulate these properties. This document summarizes key thermal data from experimental studies, details the methodologies used for their determination, and illustrates the fundamental relationships between polymer structure and thermal performance.
Data Presentation: Comparative Thermal Properties
The following tables summarize the thermal properties of various substituted biphenyl polymers, categorized by the type of polymer linkage. The data has been compiled from multiple research articles to provide a comparative overview.
Table 1: Thermal Properties of Substituted Biphenyl-Based Polyimides
| Polymer Structure (Dianhydride-Diamine) | Substituent on Biphenyl Moiety | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C, in N2) | Reference(s) |
| 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) - various diamines | Unsubstituted | 290 - 366 | > 500 | [1][2] |
| 2,3,3′,4′-biphenyltetracarboxylic dianhydride (a-BPDA) - various diamines | Unsubstituted (asymmetric) | 345 - 366 | 535 - 605 | [1] |
| 2,2′-bis(3,4-dicarboxyphenoxy)biphenyl dianhydride - various diamines | Bulky, kinked biphenyl-2,2'-diyl | 205 - 242 | ~500 | [3] |
| 4,4'-Diamino-2,2'-disubstituted-biphenyl based Polyimides | Phenyl | 302 - 359 | > 510 | [4] |
| 4,4'-Diamino-2,2'-disubstituted-biphenyl based Polyimides | Trifluoromethyl | 287 - 331 | > 520 | [4] |
Table 2: Thermal Properties of Substituted Biphenyl-Based Polyamides
| Polymer Structure (Diacid-Diamine) | Substituent on Biphenyl Moiety | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C, in N2) | Reference(s) |
| 4,4' bis(4-carboxy methylene) biphenyl - various diamines | Methylene spacer | 210 - 261 | 620 - 710 | [5] |
| Poly(p-phenylene terephthalamide) (PPTA) | Unsubstituted | ~375 (decomposition) | ~500 | [6] |
| Sulfonated Poly(p-phenylene terephthalamide) (S-PPTA) | Sulfonate | Lowered thermal stability compared to PPTA | < 500 | [7] |
Experimental Protocols
The thermal properties summarized above are primarily determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following are detailed, generalized methodologies based on the cited literature.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
Apparatus: A differential scanning calorimeter (e.g., TA Instruments, Mettler Toledo).
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Procedure:
-
The sample is heated to a temperature above its expected Tg and Tm to erase its thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature.
-
A second heating scan is performed at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.
-
-
Data Analysis: The Tg is typically determined as the midpoint of the inflection in the heat flow curve during the second heating scan.[8][9] The peak of an endothermic transition is taken as the melting temperature (Tm).
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.
-
Apparatus: A thermogravimetric analyzer (e.g., TA Instruments, Netzsch).
-
Sample Preparation: A known weight of the polymer sample (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
Procedure: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) from ambient temperature to a high temperature (e.g., 800 °C) under a controlled atmosphere (typically nitrogen or air).
-
Data Analysis: The thermal decomposition temperature is often reported as the temperature at which 5% or 10% weight loss occurs (Td5 or Td10). The residual weight at a high temperature provides information about the char yield.[10][11]
Mandatory Visualization
The following diagrams illustrate the general relationship between substituent type and the thermal properties of biphenyl polymers, as well as a typical experimental workflow for thermal analysis.
Caption: Influence of substituent type on the thermal properties of biphenyl polymers.
Caption: A generalized workflow for the thermal characterization of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. academicstrive.com [academicstrive.com]
- 7. researchwithnj.com [researchwithnj.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-Vinyl-1,1'-biphenyl: A Comprehensive Guide for Laboratory Professionals
For immediate release:
Researchers and laboratory personnel handling 3-Vinyl-1,1'-biphenyl must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, adherence to prescribed disposal procedures is not only a matter of regulatory compliance but also a critical component of laboratory safety.
Hazard Profile and Safety Data
A thorough understanding of the chemical's properties is foundational to its safe management. The following table summarizes key hazard and physical data for this compound.
| Property | Value |
| CAS Number | 38383-51-6[1][2] |
| Molecular Formula | C₁₄H₁₂ |
| Molecular Weight | 180.25 g/mol [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| Storage Recommendations | Store in a cool, well-ventilated area in a tightly sealed container. Recommended storage temperature is -20°C, away from moisture and direct sunlight.[1] |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment (PPE). This is a non-negotiable first line of defense against chemical exposure.
-
Eye Protection: Safety goggles with side-shields are mandatory.[1]
-
Hand Protection: Wear protective gloves, such as nitrile gloves.[1]
-
Body Protection: An impervious lab coat or other protective clothing is required.[1]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including unused product, reaction residues, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper), must be collected in a designated hazardous waste container.
-
Use a container that is chemically compatible, leak-proof, and has a secure, tight-fitting lid.
-
-
Labeling:
-
The hazardous waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations.
-
Indicate the approximate quantity of the waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
This storage area should be away from incompatible materials, heat, and sources of ignition.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide a complete and accurate description of the waste. Follow all institutional and regulatory guidelines for waste pickup and transport. Disposal of contents and container must be in accordance with all local, regional, national, and international regulations.[3]
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Control and Contain: Wearing full PPE, prevent the further spread of the spill.[1]
-
Absorb: For liquid spills, use a finely-powdered, liquid-binding absorbent material such as diatomite or universal binders.[1]
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area and any equipment used by scrubbing with alcohol.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Vinyl-1,1'-biphenyl
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Vinyl-1,1'-biphenyl. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The known hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE | Standard/Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US). | To prevent eye contact which can cause serious irritation.[1][2][3] |
| Hand Protection | Chemical-resistant, impervious gloves. | Inspected prior to use and conforming to EU Directive 89/686/EEC and the standard EN 374. | To prevent skin contact which can cause irritation.[1][2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. For larger quantities or increased risk of exposure, impervious clothing may be necessary. | Standard laboratory attire. | To protect skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator may be required. | NIOSH (US) or EN 149 (EU) approved. | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety. The following workflow diagram outlines the key steps.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
